5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)thiophene-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXSASOZUVSWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619088 | |
| Record name | 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172349-10-9 | |
| Record name | 2-Thiophenecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172349-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties, synthesis, and analytical assessment of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride. It is intended to serve as a foundational resource for professionals engaged in pharmaceutical research, medicinal chemistry, and materials science.
Core Chemical and Physical Properties
This compound is a versatile heterocyclic compound featuring a thiophene ring substituted with both an aminomethyl and a carbonitrile group.[1] This unique structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly novel therapeutic agents.[1] It is widely utilized in pharmaceutical development, especially for compounds targeting neurological disorders and in oncology research.[1]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 172349-10-9 | [1][2] |
| Molecular Formula | C₆H₆N₂S·HCl | [1] |
| Molecular Weight | 174.65 g/mol | [3][4][5] |
| IUPAC Name | 5-(aminomethyl)-2-thiophenecarbonitrile hydrochloride | [3] |
| Appearance | Grey solid | [1] |
| Purity | ≥95-96% | [1][3][4] |
| Canonical SMILES | C1=C(C=S1)CN.C(#N)C1=CC=C(S1)CN.Cl | [6] |
| InChI Key | ORXSASOZUVSWPV-UHFFFAOYSA-N | [3][6] |
| Storage Conditions | 0-8 °C | [1] |
| Melting Point | Data not publicly available | [1] |
| Boiling Point | Data not publicly available | [1] |
| Solubility | Data not publicly available |
Synthesis and Experimental Workflow
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a logical synthetic pathway can be proposed based on established organic chemistry principles for thiophene derivatives. A plausible multi-step synthesis is outlined below.
Methodology: Proposed Synthesis
-
Formylation: The synthesis could commence with a commercially available starting material such as 5-bromothiophene-2-carbonitrile. A lithium-halogen exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF) would install an aldehyde group at the 5-position, yielding 5-formylthiophene-2-carbonitrile.
-
Reductive Amination: The resulting aldehyde can then undergo reductive amination. This involves reacting the aldehyde with an ammonia source, followed by reduction with a suitable agent like sodium cyanoborohydride (NaBH₃CN), to form the primary amine, 5-(aminomethyl)thiophene-2-carbonitrile.
-
Hydrochloride Salt Formation: Finally, the free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the final hydrochloride salt, which can then be isolated by filtration and dried.
Quality Control and Analytical Protocols
Ensuring the purity and identity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
-
Objective: To determine the percentage purity of a sample of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The area of the main peak is divided by the total area of all observed peaks and multiplied by 100.
Biological Context and Applications
This compound primarily serves as a crucial building block in organic synthesis.[1] The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized as a bio-isosteric replacement for phenyl rings, which can improve physicochemical properties and metabolic stability of a drug candidate.
Its utility is highlighted in several key areas:
-
Pharmaceutical Synthesis: It is a key intermediate for synthesizing a range of bioactive molecules and pharmaceuticals.[1]
-
Medicinal Chemistry: The compound's reactive aminomethyl and nitrile groups allow for diverse chemical modifications, making it an attractive scaffold for developing novel therapeutic agents in fields like oncology and neurology.[1]
-
Biochemical Research: It can be used in the development of probes and ligands for biochemical assays to investigate enzyme interactions and metabolic pathways.[1]
-
Materials Science: The thiophene core is integral to the development of conductive polymers and organic semiconductors for electronic applications.[1]
As an intermediate, this compound is not typically studied for its direct effect on signaling pathways. Instead, its significance lies in enabling the synthesis of final drug products that may modulate specific biological pathways. The logical relationship is therefore from building block to final product to biological target.
References
An In-depth Technical Guide to 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride (CAS Number: 172349-10-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, with the CAS number 172349-10-9, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure, featuring a thiophene ring substituted with an aminomethyl and a carbonitrile group, makes it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] The compound's reactivity allows for diverse chemical modifications, making it an attractive candidate for constructing complex molecular architectures for drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 172349-10-9 | [2][3] |
| Molecular Formula | C₆H₇ClN₂S | [2] |
| Molecular Weight | 174.65 g/mol | [2] |
| Appearance | Grey solid | [1] |
| Purity | ≥ 95% | [3] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Experimental Protocols
A patented one-pot reaction process provides an efficient method for the preparation of this compound.[4] This process involves several key steps starting from 5-methyl-2-thiophenecarboxaldehyde.
Synthetic Workflow
The overall synthetic scheme is depicted in the workflow diagram below, illustrating the progression from the starting material to the final product through key intermediates.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Based on Patent US20040116714A1)
The following is a detailed description of the multi-step synthesis.
Step 1: Preparation of 5-methyl-2-thiophenecarbonitrile
This initial step involves the conversion of 5-methyl-2-thiophenecarboxaldehyde to its corresponding oxime, followed by dehydration to the nitrile.
-
Oxime Formation: 5-methyl-2-thiophenecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine.
-
Nitrile Formation: The resulting oxime is then treated with a dehydrating agent such as acetic anhydride to yield 5-methyl-2-thiophenecarbonitrile.
Step 2: Bromination of the Methyl Group
The methyl group of 5-methyl-2-thiophenecarbonitrile is selectively brominated to introduce a reactive handle for subsequent nucleophilic substitution.
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A mixture of N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) is added to a solution of 5-methyl-2-thiophenecarbonitrile in a suitable solvent (e.g., benzene) and heated to reflux.[4]
Step 3: Azide Formation
The bromo intermediate is converted to an azide, which is a precursor to the amine.
-
The crude 5-(bromomethyl)-2-thiophenecarbonitrile is reacted with sodium azide (NaN₃) in a biphasic system with a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).[4]
Step 4: Staudinger Reaction and Hydrolysis
The azide is reduced to the primary amine via a Staudinger reaction followed by hydrolysis.
-
Triphenylphosphine (PPh₃) is added to the solution of the azido compound to form an iminophosphorane.[4]
-
Subsequent hydrolysis of the iminophosphorane with water yields 5-(aminomethyl)thiophene-2-carbonitrile.[4]
Step 5: Hydrochloride Salt Formation
The final step is the formation of the stable hydrochloride salt.
-
The free amine is treated with a solution of hydrochloric acid in a suitable solvent to precipitate the desired this compound salt.
Analytical Characterization
The progress of the synthesis and the purity of the intermediates and final product can be monitored by High-Performance Liquid Chromatography (HPLC).
HPLC Method for Reaction Monitoring
The patent discloses HPLC conditions for monitoring the key steps of the synthesis.[4]
| Parameter | Condition 1 (Gradient) | Condition 2 (Isocratic) |
| Column | Capcell Pak C18 | Capcell Pak C18 |
| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) | Water (0.1% TFA) : Acetonitrile (0.1% TFA) = 55:45 |
| Gradient | Initial: 75% A, 25% B; 15 min: 75% A, 25% B; 25 min: 65% A, 35% B; 27 min: 75% A, 25% B | - |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | 260 nm | Not specified |
Applications in Drug Development
This compound is a key intermediate in the synthesis of pharmacologically active molecules. While specific signaling pathways directly modulated by this compound are not extensively documented, its incorporation into various drug candidates suggests its utility in creating molecules that target a range of biological processes. Thiophene derivatives, in general, are known to possess a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.
Role as a Pharmaceutical Intermediate
The primary application of this compound is as a precursor for more complex molecules. The aminomethyl group provides a site for amide bond formation or other nucleophilic reactions, while the thiophene ring serves as a bioisosteric replacement for a benzene ring in many drug molecules, often improving metabolic stability and pharmacokinetic properties. The logical relationship of its use in drug synthesis is outlined below.
Caption: Logical workflow for the utilization of the title compound in drug discovery.
Conclusion
This compound is a valuable and versatile intermediate for the pharmaceutical industry. The synthetic route, primarily detailed in patent literature, provides a scalable process for its production. While detailed biological studies on the compound itself are limited in the public domain, its role as a key building block in the synthesis of potential therapeutic agents underscores its importance in drug discovery and development. Further research into novel derivatives based on this scaffold may lead to the discovery of new and effective treatments for a variety of diseases.
References
An In-depth Technical Guide on the Inferred Mechanism of Action of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
Disclaimer: Direct experimental evidence on the mechanism of action for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is not available in the current scientific literature. This guide provides a detailed overview of the plausible mechanisms of action inferred from structurally related thiophene derivatives. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a thiophene core, a structure of significant interest in medicinal chemistry. Thiophene-containing molecules have demonstrated a wide array of pharmacological activities, and are components of several approved drugs.[1] Based on the known biological activities of analogous compounds, this compound is likely to exert its effects through one or more of the following mechanisms: inhibition of key enzymes in signaling pathways, interference with DNA replication and repair, or modulation of protein aggregation. This document will explore these potential mechanisms, supported by data and protocols from studies on related thiophene derivatives.
Inferred Anticancer Mechanisms of Action
Thiophene derivatives have shown significant promise as anticancer agents, primarily through two distinct mechanisms: kinase inhibition and disruption of DNA replication/tubulin dynamics.[1][2]
1. Kinase Inhibition
Many thiophene-based compounds act as inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Overactivity of certain kinases is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Several studies have identified thiophene derivatives as potent inhibitors of EGFR and VEGFR-2, key drivers in tumor growth and angiogenesis.[3][4] The thiophene scaffold can serve as a bio-isostere for other aromatic rings, fitting into the ATP-binding pocket of these kinases.
Quantitative Data for Thiophene-Based Kinase Inhibitors
| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine Derivative (3b) | VEGFR-2 | - | 0.126 | [3] |
| Thienopyrimidine Derivative (3b) | AKT | - | 6.96 | [3] |
| Thienopyrimidine Derivative (3b) | HepG2 | HepG2 | 3.105 | [3] |
| Thienopyrimidine Derivative (3b) | PC-3 | PC-3 | 2.15 | [3] |
| Thieno[2,3-b]thiophene Derivative (2) | EGFRWT | - | 0.28 | [4] |
| Thieno[2,3-b]thiophene Derivative (2) | EGFRT790M | - | 5.02 | [4] |
| Thieno[2,3-b]thiophene Derivative (2) | MCF-7 | MCF-7 | Varies | [4] |
| Thieno[2,3-b]thiophene Derivative (2) | A549 | A549 | Varies | [4] |
| Thieno[2,3-d][1][5][6]triazine Derivative (21a) | EGFR | - | 0.00047 | [7] |
| Thieno[2,3-d][1][5][6]triazine Derivative (21a) | HER2 | - | 0.00014 | [7] |
Signaling Pathway Diagram: EGFR Inhibition
Caption: Inferred EGFR signaling pathway inhibition.
2. DNA Intercalation and Topoisomerase II Inhibition
Another potential mechanism for anticancer activity is the interference with DNA replication and repair. Some aminomethyl-substituted aromatic compounds have been shown to intercalate into DNA and inhibit topoisomerase II, an enzyme essential for managing DNA topology during replication.
-
DNA Intercalation: The planar thiophene ring could potentially insert itself between the base pairs of the DNA double helix, causing a structural distortion that can inhibit transcription and replication.
-
Topoisomerase II Inhibition: By stabilizing the cleavable complex between topoisomerase II and DNA, the compound would lead to an accumulation of double-strand breaks, ultimately triggering apoptosis.[8]
Quantitative Data for Thiophene-Based Topoisomerase II Inhibitors
| Compound Class | Target | IC50 (µM) | Reference |
| Phthalazine Derivative (9d) | Topoisomerase II | 7.02 | [9] |
| Phthalazine Derivative (9d) | DNA Intercalation | 26.19 | [9] |
Experimental Workflow: Topoisomerase II Inhibition Assay
Caption: Workflow for Topoisomerase II inhibition assay.
Inferred Neurological Mechanisms of Action
The aminomethyl group present in the compound is a common feature in molecules targeting the central nervous system. Thiophene derivatives are being investigated for a variety of neurological disorders.
-
Modulation of Protein Aggregation: In diseases like Alzheimer's, the aggregation of proteins such as tau is a key pathological feature. High-throughput screening assays are used to identify compounds that can prevent or reverse this aggregation.[10][11]
-
Enzyme Inhibition in Neurological Pathways: Thiophene derivatives have been explored as inhibitors of enzymes relevant to neurological diseases, such as cholinesterases.
Quantitative Data for Thiophene-Based Neurological Activity
| Compound Class | Target/Assay | IC50 / Ki (µM) | Reference |
| DEDTCA Ester (P4) | AChE | IC50: 112.47 | [12] |
| DEDTCA Ester (P4) | AChE | Ki: 105.53 | [12] |
| DEDTCA Ester (P6) | AChE | IC50: 111.55 | [12] |
| DEDTCA Ester (P6) | AChE | Ki: 102.06 | [12] |
Logical Relationship: Drug Screening for Neurological Disorders
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput drug screening assay for anti-tau aggregation using split GFP and flow cytometry | Sciety [sciety.org]
- 11. A high-throughput drug screening assay for anti-tau aggregation using split GFP and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analogs of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its unique structural features, including a reactive aminomethyl group and a cyano-substituted thiophene ring, make it an attractive scaffold for medicinal chemists. This technical guide provides a comprehensive overview of the structural analogs of 5-(aminomethyl)thiophene-2-carbonitrile, with a focus on their synthesis, biological activities, and therapeutic potential. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its diverse biological attributes.[2] Thiophene-containing compounds have shown a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] This guide will delve into the synthesis of various thiophene derivatives, present their quantitative biological data, detail relevant experimental protocols, and illustrate key workflows and potential mechanisms of action.
Synthesis of Bioactive Thiophene Derivatives
The synthesis of functionalized thiophenes is a cornerstone of medicinal chemistry. A commonly employed and versatile method for the preparation of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
A general synthetic route to a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives involves an initial Gewald synthesis to form an intermediate, which is then reacted with substituted aromatic aldehydes.[3][4]
Caption: A generalized workflow for the synthesis of thiophene derivatives.
Pharmacological Activities
Thiophene derivatives have demonstrated a remarkable range of pharmacological activities. The following sections and tables summarize the quantitative data for some of the reported biological effects.
Anticancer Activity
Several studies have highlighted the potential of thiophene derivatives as anticancer agents.[2][3][5] The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide | 2b | Hep3B | 5.46 | [2] |
| Thiophene Carboxamide | 2d | Hep3B | 8.85 | [2] |
| Thiophene Carboxamide | 2e | Hep3B | 12.58 | [2] |
| Tetrahydrobenzo[b]thiophene | S8 | A-549 (Lung) | Effective at 10⁻⁴ M | [3][4] |
Table 1: Anticancer Activity of Thiophene Derivatives
Antimicrobial Activity
The antimicrobial properties of thiophene analogs have also been a subject of significant research, with many derivatives showing promising activity against a range of bacterial and fungal pathogens.[3][4]
| Compound Class | Compound | Microorganism | MIC (µM/ml) | Reference |
| Tetrahydrobenzo[b]thiophene | S1 | Staphylococcus aureus | 0.81 | [3][4] |
| Tetrahydrobenzo[b]thiophene | S1 | Bacillus subtilis | 0.81 | [3][4] |
| Tetrahydrobenzo[b]thiophene | S1 | Escherichia coli | 0.81 | [3][4] |
| Tetrahydrobenzo[b]thiophene | S1 | Salmonella typhi | 0.81 | [3][4] |
| Tetrahydrobenzo[b]thiophene | S4 | Candida albicans | 0.91 | [3][4] |
| Tetrahydrobenzo[b]thiophene | S4 | Aspergillus niger | 0.91 | [3][4] |
Table 2: Antimicrobial Activity of Thiophene Derivatives
Antioxidant Activity
Certain thiophene derivatives have also been reported to possess significant antioxidant properties.[3][4]
| Compound Class | Compound | IC50 (µg/ml) | Reference |
| Tetrahydrobenzo[b]thiophene | S4 | 48.45 | [3][4] |
| Tetrahydrobenzo[b]thiophene | S6 | 45.33 | [3][4] |
Table 3: Antioxidant Activity of Thiophene Derivatives
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of thiophene derivatives.
General Procedure for the Synthesis of Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives
A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and sulfur (0.1 mol) in ethanol (50 ml) is stirred, and diethylamine (0.1 mol) is added dropwise. The reaction mixture is stirred for 2 hours at room temperature and then poured into crushed ice. The separated solid, ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is filtered, dried, and recrystallized from ethanol.
To a solution of the intermediate (0.01 mol) in dioxane, a substituted aromatic benzaldehyde (0.01 mol) and a catalytic amount of triethylamine are added. The mixture is refluxed for 6-8 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent to yield the final product.[3][4]
In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)
Human lung cancer cell line A-549 is used for the assay. The cells are grown in a suitable medium and seeded into 96-well plates. After 24 hours, the cells are treated with different concentrations of the test compounds and incubated for 48 hours. The assay is terminated by the addition of cold trichloroacetic acid. The cells are fixed and then stained with sulforhodamine B solution. The excess stain is washed away, and the protein-bound stain is solubilized with a Tris base solution. The absorbance is read on a plate reader at a wavelength of 540 nm. The percentage growth inhibition is calculated, and the IC50 values are determined.[3]
In Vitro Antimicrobial Activity Assay (Tube Dilution Method)
The antimicrobial activity is determined using the tube dilution method. A series of dilutions of the test compounds are prepared in a suitable broth medium. The microbial cultures are added to the dilutions and incubated for 24 hours at 37°C for bacteria and 48 hours at 28°C for fungi. The lowest concentration of the compound that completely inhibits the growth of the microorganism is recorded as the Minimum Inhibitory Concentration (MIC).[3]
Mechanism of Action and Signaling Pathways
The diverse biological activities of thiophene derivatives stem from their ability to interact with various molecular targets. In the context of cancer, some thiophene-based compounds have been suggested to act as inhibitors of key signaling pathways involved in cell proliferation and survival. For instance, certain thiophene-pyrimidine derivatives have been designed as EGFR inhibitors.[6] The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell growth, proliferation, and survival. Inhibition of EGFR can thus be an effective strategy for cancer therapy.
Caption: A potential mechanism of action for anticancer thiophene derivatives.
Conclusion
The thiophene scaffold, and specifically derivatives of 5-(aminomethyl)thiophene-2-carbonitrile, represent a promising area for drug discovery and development. The synthetic accessibility of these compounds, coupled with their broad spectrum of biological activities, makes them attractive candidates for further investigation. This technical guide has provided an overview of the synthesis, pharmacological activities, and potential mechanisms of action of this important class of heterocyclic compounds. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as in-depth studies to elucidate their precise molecular targets and signaling pathways. Such efforts will be crucial in translating the therapeutic potential of thiophene derivatives into clinical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a heterocyclic organic compound featuring a thiophene ring substituted with an aminomethyl and a carbonitrile group. This molecule serves as a versatile building block in synthetic organic chemistry, particularly in the design and synthesis of more complex molecules for pharmaceutical and material science applications. While specific biological activity and mechanistic data for this compound are limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a summary of the biological activities of structurally related compounds to highlight its potential in drug discovery and development.
Chemical and Physical Properties
This compound is a grey solid that is utilized as a key intermediate in the synthesis of a variety of organic molecules.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 172349-10-9 | [2][3] |
| Molecular Formula | C₆H₇ClN₂S | [2] |
| Molecular Weight | 174.65 g/mol | [2] |
| Appearance | Grey solid | [1] |
| Purity | ≥95% (typical) | [4] |
| Synonyms | 2-Thiophenecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1); 5-Aminomethyl-2-cyanothiophene hydrochloride | [3][5] |
| InChI | InChI=1S/C6H6N2S.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H | [3] |
| Canonical SMILES | C1=C(C=S1)CN.Cl.C#N | [3] |
Synthesis
A detailed experimental protocol for the one-pot synthesis of this compound has been described in the literature. The following is a representative procedure.
Experimental Protocol: One-Pot Synthesis
This protocol describes a multi-step, one-pot synthesis starting from 5-methyl-2-thiophenecarboxaldehyde.
Step 1: Oximation of 5-methyl-2-thiophenecarboxaldehyde
-
In a reaction vessel, 1.20 kg (9.51 moles) of 5-methyl-2-thiophenecarboxaldehyde and 727 g (10.46 moles) of hydroxylamine hydrochloride are combined and cooled to 10°C.
-
Pyridine (0.85 L, 10.46 moles) is added dropwise over 1 hour, allowing the temperature to rise to 43°C.
-
After 10 minutes, 7 L of benzene is added, and the mixture is heated to remove the formed water using a Dean-Stark apparatus.
-
The reaction is complete when approximately 165 mL of water is collected. The product is 5-methyl-2-thiophenecarboxaldehyde oxime.
Step 2: Dehydration to 5-methyl-2-thiophenecarbonitrile
-
The reaction mixture from Step 1 is cooled to 10°C.
-
Phosphorus pentachloride (2.17 kg, 10.46 moles) is added in portions over 2 hours, maintaining the temperature below 20°C.
-
The mixture is stirred for an additional 2 hours at room temperature.
-
The reaction is quenched by slowly pouring the mixture onto 10 kg of ice.
-
The organic layer is separated, washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield 5-methyl-2-thiophenecarbonitrile.
Step 3: Bromination to 5-(bromomethyl)-2-thiophenecarbonitrile
-
The crude 5-methyl-2-thiophenecarbonitrile (assuming 9.51 moles) is dissolved in 7 L of benzene.
-
N-bromosuccinimide (1.78 kg, 10.0 moles) and benzoyl peroxide (23 g, 0.095 moles) are added.
-
The mixture is heated to reflux for 4 hours, then cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
Step 4: Azidation to 5-(azidomethyl)-2-thiophenecarbonitrile
-
To the filtrate from Step 3, a solution of sodium azide (682 g, 10.46 moles) in 2 L of water is added.
-
The biphasic mixture is vigorously stirred at 70°C for 3 hours.
-
After cooling to room temperature, the organic layer is separated, washed with water, and used directly in the next step.
Step 5: Staudinger Reaction and Hydrolysis to this compound
-
The benzene solution of the azide from Step 4 is cooled to 15°C.
-
Triphenylphosphine (1.95 kg, 7.41 moles) is added, and the mixture is stirred at room temperature.
-
After the reaction is complete (monitored by HPLC), 1.28 L of water is added, and the mixture is heated to 70°C for 3 hours.
-
The mixture is cooled, and the pH is adjusted to acidic with an inorganic acid (e.g., HCl) to precipitate the hydrochloride salt.
-
The solid product is collected by filtration, washed, and dried to yield this compound.
Synthetic Workflow Diagram
Biological and Pharmacological Context
While this compound is primarily documented as a synthetic intermediate, the thiophene-2-carbonitrile scaffold is a recurring motif in compounds with diverse biological activities. It is important to note that the following information pertains to derivatives and not the title compound itself.
General Applications in Drug Discovery
-
Oncology: Thiophene derivatives have been extensively investigated as anticancer agents.[6] They are known to inhibit various signaling pathways involved in cancer progression by targeting a wide range of cancer-specific proteins.[6]
-
Neurological Disorders: The thiophene ring is a component of several drugs targeting the central nervous system. Its lipophilicity can contribute to crossing the blood-brain barrier.[7]
-
Kinase Inhibition: The planar structure of the thiophene ring is a common feature in kinase inhibitors, where it can interact with the ATP-binding pocket of these enzymes.[7]
Activities of Structurally Related Compounds
To provide a broader context for the potential applications of this compound, the following table summarizes the observed biological activities of various thiophene-2-carbonitrile derivatives.
| Compound Class | Biological Activity | Target/Mechanism (if known) |
| Thieno[2,3-d]pyrimidines | Anticancer | Kinase inhibition (e.g., FLT3) |
| Pyrimidine-5-carbonitrile derivatives | Anticancer (Colon and Breast cancer) | VEGFR-2 inhibition, Apoptosis induction |
| 2-Aminothiophene derivatives | Anticonvulsant, CNS antidepressant | Not specified |
| Fused thiophene derivatives | Anticancer (Leukemia) | Apoptosis induction |
Note: This table is for contextual purposes only and does not represent the biological activity of this compound.
Applications in Material Science
Beyond its pharmaceutical relevance, this compound and its derivatives are of interest in material science.[1] The thiophene core is a key component in the development of organic semiconductors and conductive polymers due to its electron-rich nature and ability to form extended π-conjugated systems.[8] The nitrile and aminomethyl groups on the thiophene ring provide sites for further functionalization to tune the electronic and physical properties of the resulting materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[8]
Signaling Pathways of Related Thiophene Derivatives
There is no direct evidence in the literature linking this compound to specific signaling pathways. However, based on the activity of more complex thiophene-containing molecules, it is plausible that derivatives of this compound could modulate various cellular signaling cascades. For instance, many thiophene-based anticancer agents function by inhibiting protein kinases, which are central components of signaling pathways that regulate cell growth, proliferation, and survival.
The diagram below illustrates a generalized kinase signaling pathway that can be targeted by small molecule inhibitors, a class of drugs to which thiophene derivatives often belong.
Conclusion
This compound is a valuable and versatile chemical intermediate. While its direct biological applications are not yet well-defined in the scientific literature, its utility as a building block in the synthesis of pharmaceuticals and advanced materials is evident. The presence of the thiophene-2-carbonitrile scaffold in numerous biologically active molecules suggests that derivatives of this compound hold significant potential for the development of novel therapeutics, particularly in the areas of oncology and neurology. Further research into the synthesis of compound libraries based on this scaffold and their subsequent biological screening is warranted to fully elucidate its potential in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 172349-10-9 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
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- 5. chemscene.com [chemscene.com]
- 6. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
An In-depth Technical Guide on the Biological Activity of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and specific experimental data on the biological activity of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information regarding its role as a chemical intermediate and the known biological activities of the broader thiophene class of compounds. The information presented herein is intended for research and development purposes and should be interpreted as a predictive analysis rather than a definitive account of the compound's specific biological functions.
Introduction
This compound is a heterocyclic organic compound featuring a thiophene ring substituted with an aminomethyl group and a nitrile group.[1][2][3][4][5] Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities and presence in numerous FDA-approved drugs.[6] This compound, in particular, serves as a versatile building block and a key intermediate in the synthesis of novel pharmaceutical agents, especially in the fields of oncology and neurology.[1] Its structural features, including the reactive aminomethyl and nitrile groups, allow for diverse chemical modifications, making it a valuable tool for medicinal chemists in the design and development of new therapeutic molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 172349-10-9 | [3][4][5][7] |
| Molecular Formula | C₆H₇ClN₂S | [3] |
| Molecular Weight | 174.65 g/mol | [3] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [3][4] |
| InChI Key | ORXSASOZUVSWPV-UHFFFAOYSA-N | [2][4] |
| SMILES | Cl.N#CC1=CC=C(CN)S1 | [2][8] |
Synthetic Utility and Methodologies
The primary role of this compound in the scientific literature is as a synthetic intermediate.[1] The thiophene ring system is a common core in many biologically active compounds, and the aminomethyl and carbonitrile functionalities of this specific molecule offer strategic points for chemical elaboration.
General Synthetic Workflow:
The synthesis of more complex molecules using this compound as a starting material typically involves the chemical modification of its functional groups.
Experimental Protocols:
While specific, detailed experimental protocols for the direct use of this compound in the synthesis of a final drug are proprietary or not widely published, general synthetic transformations applicable to its functional groups are well-established in organic chemistry. For instance, the primary amine can readily undergo acylation with acyl chlorides or anhydrides, or reductive amination with aldehydes and ketones. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Predicted Biological Activities and Potential Signaling Pathways
Although direct biological data for this compound is scarce, the extensive research on thiophene-containing molecules allows for informed predictions about its potential biological activities. Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities.[6][9][10][11]
Potential as an Anti-Cancer Agent:
Many thiophene-based compounds exhibit anti-proliferative activity against various cancer cell lines.[12][13][14] The mechanism of action for such compounds often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2) or intracellular signaling cascades.[12]
Potential as a Neurological Agent:
The literature highlights the use of thiophene-containing compounds in the development of treatments for neurological disorders.[1] For instance, the antipsychotic drug Olanzapine is synthesized from a thiophene derivative.[15][16][17] This suggests that molecules derived from this compound could potentially modulate neurotransmitter receptors or other targets within the central nervous system.
Future Research Directions
The lack of direct biological data on this compound presents a clear opportunity for future research. A systematic investigation into its biological activities is warranted.
Proposed Experimental Workflow:
Key Experiments to be Conducted:
-
Broad-panel in vitro screening: To identify potential biological targets, the compound should be screened against a diverse panel of receptors, enzymes, and ion channels.
-
Anti-proliferative assays: The compound's effect on the viability of various cancer cell lines should be assessed to explore its potential as an anti-cancer agent.
-
In vivo studies: If promising in vitro activity is identified, further studies in relevant animal models of disease will be necessary to evaluate its efficacy and safety.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for the development of novel therapeutics. While direct evidence of its biological activity is currently limited, the well-established pharmacological importance of the thiophene scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery efforts, particularly in the areas of oncology and neurology. Further experimental investigation is crucial to fully elucidate the biological potential of this intriguing molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 5-(AMINOMETHYL)THIOPHENE-2-CARBONITRILE HCL [allbiopharm.com]
- 4. This compound | 172349-10-9 [sigmaaldrich.com]
- 5. This compound | 172349-10-9 [sigmaaldrich.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 172349-10-9 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | Benchchem [benchchem.com]
- 16. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 17. Buy 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 [smolecule.com]
The Emergence of a Versatile Heterocycle: A Technical Guide to 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride
Abstract
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride has emerged as a significant heterocyclic building block in modern chemistry. While the specific historical details of its initial synthesis remain nuanced, its importance is underscored by its versatile applications across pharmaceutical development and material science. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its notable applications, particularly in the fields of oncology, neurology, and the development of advanced materials.
Introduction: A Molecule of Growing Importance
This compound is a thiophene derivative characterized by the presence of an aminomethyl group at the 5-position and a carbonitrile group at the 2-position of the thiophene ring.[1] This unique substitution pattern imparts a high degree of chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its utility is most pronounced in medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents, and in material science, where thiophene-based compounds are integral to the creation of conductive polymers.[1][2][3]
While a singular "discovery" event is not well-documented in publicly available literature, the history of this compound is intrinsically linked to the broader exploration of thiophene chemistry and its application in drug discovery and materials research. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene.[4] Since then, the thiophene ring has become recognized as a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[4] The development of functionalized thiophenes like this compound is a direct result of this ongoing interest.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 172349-10-9 | [5] |
| Molecular Formula | C₆H₇ClN₂S | [5] |
| Molecular Weight | 174.65 g/mol | [5] |
| Physical Form | Solid | |
| Purity | ≥95% | |
| IUPAC Name | 5-(aminomethyl)-2-thiophenecarbonitrile hydrochloride | |
| InChI Key | ORXSASOZUVSWPV-UHFFFAOYSA-N |
Table 1: Physicochemical properties of this compound.
Synthesis and Reaction Pathways
Postulated Synthetic Workflow
The synthesis of 2-aminothiophene-3-carbonitriles, which are structurally related to the target molecule, can be achieved through a modified Gewald reaction.[6] This reaction typically involves the condensation of a carbonyl compound with an active methylene nitrile and elemental sulfur in the presence of a base.[6] A subsequent functional group transformation would be necessary to introduce the aminomethyl group at the 5-position.
A generalized workflow for the synthesis of a substituted aminothiophene, which could be adapted for this compound, is outlined below.
Caption: Postulated synthetic workflow for this compound.
General Experimental Protocol (Based on Analogy)
The following is a generalized experimental protocol for the synthesis of a 2-aminothiophene-3-carbonitrile derivative, which serves as a precursor to the target compound. This protocol is based on procedures for similar molecules.[6][7]
Materials:
-
Appropriate starting carbonyl compound
-
Malononitrile
-
Elemental sulfur
-
Base (e.g., diethylamine or sodium bicarbonate)
-
Solvent (e.g., methanol or tetrahydrofuran)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the starting carbonyl compound, malononitrile, and elemental sulfur in the chosen solvent.
-
Addition of Base: Add the base dropwise to the stirred solution. The reaction may be exothermic, and cooling may be required to maintain the desired temperature.
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be extracted using an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Further steps of functional group interconversion and salt formation would be required to obtain the final this compound.
Applications in Research and Development
The utility of this compound stems from its ability to serve as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1]
Pharmaceutical Development
This compound is a key building block in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] The thiophene nucleus is a common feature in many drugs, and its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4] The aminomethyl and carbonitrile groups provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships.[1]
Neurology: Thiophene derivatives have been investigated as potent norepinephrine and serotonin reuptake inhibitors, which are important mechanisms in the treatment of various neurological disorders.[8] Additionally, thiophene-containing compounds have been identified as selective monoamine oxidase B (MAO-B) inhibitors, with potential applications in improving memory and cognition.[9] The structural framework of this compound makes it a suitable starting point for the synthesis of compounds targeting these pathways.
Oncology: In cancer research, thiophene-based compounds have been explored for their cytotoxic effects against various cancer cell lines.[10] The mechanisms of action can involve the modulation of signaling pathways associated with cell survival and proliferation, leading to the induction of apoptosis.[10]
Caption: Logical relationships in the application of this compound in pharmaceutical R&D.
Material Science
Thiophene-based molecules are fundamental to the development of conductive polymers and organic semiconductors.[1][3] The extended π-electron system of the thiophene ring facilitates charge transport, making these materials suitable for applications in flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics.[3] this compound can be used as a monomer or a precursor to monomers for the synthesis of functionalized polythiophenes. The amino and nitrile groups can be further modified to tune the electronic and physical properties of the resulting polymers.
The polymerization of thiophene and its derivatives can be achieved through chemical or electrochemical methods.[11] The choice of method and the nature of the substituents on the thiophene ring influence the properties of the final polymer, such as its conductivity and processability.[11]
Conclusion
This compound is a testament to the enduring importance of heterocyclic chemistry in scientific innovation. While its specific discovery story is not prominently documented, its history is being written through its diverse and growing applications. As a versatile building block, it provides chemists with a powerful tool for the synthesis of novel compounds with potential therapeutic benefits and advanced material properties. Further research into the applications of this and related thiophene derivatives will undoubtedly continue to push the boundaries of medicine and material science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. nbinno.com [nbinno.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 172349-10-9 [chemicalbook.com]
- 6. sciforum.net [sciforum.net]
- 7. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | 873895-41-1 | Benchchem [benchchem.com]
- 11. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Core Structural Features of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with an aminomethyl and a nitrile group, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide delves into the core structural features of this compound, presenting available physicochemical data, outlining a plausible synthetic route and characterization workflow, and discussing the potential biological significance of its structural motifs. While comprehensive experimental data for this specific molecule is not widely published, this guide consolidates information on analogous structures to provide a robust framework for researchers.
Chemical and Physical Properties
This compound is a grey solid that serves as a key intermediate in various synthetic applications.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆H₆N₂S·HCl | [1] |
| Molecular Weight | 174.69 g/mol | [1] |
| CAS Number | 172349-10-9 | [1] |
| Appearance | Grey Solid | [1] |
| Purity | ≥ 96% (Assay) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| IUPAC Name | This compound | |
| InChI Key | ORXSASOZUVSWPV-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=S1)CN.C(#N)C1=CC=C(S1)CN |
Structural Features and Spectroscopic Analysis (Predicted)
Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its functional groups and data from analogous thiophene derivatives. These predictions serve as a guide for the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the aminomethyl group. The two aromatic protons on the thiophene ring would likely appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The methylene protons of the aminomethyl group would likely appear as a singlet or a multiplet further downfield, influenced by the adjacent amino group. The protons of the ammonium group may be broad and their chemical shift dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would reveal the carbon skeleton of the molecule. Key signals would include those for the nitrile carbon (δ ~115-120 ppm), the carbons of the thiophene ring (in the aromatic region), and the methylene carbon of the aminomethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 3200-2800 | Strong, broad |
| C≡N stretch (nitrile) | 2260-2220 | Medium |
| C=C stretch (thiophene ring) | ~1600-1450 | Medium to weak |
| C-H stretch (aromatic) | ~3100 | Medium |
| C-H bend (aromatic) | 900-675 | Strong |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ (of the free base C₆H₆N₂S) would be approximately 139.0324.
Synthesis and Characterization Workflow
Proposed Synthetic Pathway
A potential synthetic route could start from a suitable precursor, such as 5-formylthiophene-2-carbonitrile. This could undergo reductive amination to introduce the aminomethyl group. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: General Characterization Workflow
A general workflow for the characterization of the synthesized compound would involve a series of analytical techniques to confirm its identity, purity, and structure.
Caption: General experimental workflow for the purification and characterization of the target compound.
Biological Significance and Potential Signaling Pathways
The thiophene ring is a well-established pharmacophore in drug discovery, present in numerous approved drugs with a wide range of biological activities.[2] The aminomethyl and nitrile groups in this compound further enhance its potential for interacting with biological targets. Thiophene-containing compounds are known to be involved in various therapeutic areas, including oncology and neurology.[1]
While the specific biological targets and signaling pathways of this compound are not yet elucidated, its structural similarity to other biologically active thiophene derivatives suggests potential mechanisms of action. For instance, aminothiophene derivatives have been investigated as inhibitors of various enzymes, such as kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Hypothetical Signaling Pathway Involvement
Given the prevalence of thiophene-based compounds as kinase inhibitors, a hypothetical logical relationship for its mechanism of action in an anticancer context could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a molecule with significant potential in drug discovery and materials science. While detailed experimental data on its structure and properties are currently limited in the public domain, this guide provides a comprehensive overview based on its chemical nature and the properties of related compounds. The outlined synthetic and characterization workflows, along with the discussion of potential biological relevance, offer a valuable resource for researchers working with this and similar thiophene derivatives. Further experimental investigation is warranted to fully elucidate the structural and biological characteristics of this promising compound.
References
An In-depth Technical Guide to the Reactivity of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique trifunctional architecture, comprising a nucleophilic aminomethyl group, an electron-rich thiophene ring, and an electron-withdrawing nitrile moiety, offers a rich landscape for chemical derivatization. This guide provides a comprehensive analysis of the predicted reactivity of this compound, detailing potential transformations at each functional group. Experimental protocols, derived from closely related analogs, are provided to serve as a practical starting point for synthetic exploration. This document aims to be a valuable resource for researchers leveraging this scaffold in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring, coupled with its distinct electronic properties, makes it an attractive component in drug design. This compound emerges as a particularly valuable intermediate, combining the key functionalities of a primary amine, an aromatic heterocycle, and a nitrile group.[1][2] This trifecta of reactive sites allows for diverse synthetic modifications, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). This compound is a known intermediate in the synthesis of various bioactive molecules, underscoring its importance in pharmaceutical research and development.[2]
Predicted Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three primary functional groups. The hydrochloride salt form implies that the aminomethyl group is protonated. For reactions where the free amine is the active nucleophile, a deprotonation step using a suitable base will be necessary.
Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, exhibiting greater reactivity than benzene.[3] The substitution pattern is directed by the existing substituents. The aminomethyl group (-CH₂NH₃⁺) is deactivating due to the positive charge, while the nitrile group (-CN) is a deactivating, meta-directing group. However, upon deprotonation of the amine, the aminomethyl group becomes an activating, ortho, para-director. Given the substitution at positions 2 and 5, electrophilic attack is predicted to occur at the C3 or C4 positions.
Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich thiophenes, SNAr can occur if a suitable leaving group is present on the ring, particularly when activated by electron-withdrawing groups like the nitrile.[3][4] For instance, if a halogen were installed at the C3 or C4 position, it could potentially be displaced by strong nucleophiles.
Reactivity of the Aminomethyl Group
The primary aminomethyl group is a key site for derivatization. As the hydrochloride salt, the amine is protonated. Treatment with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) will liberate the free amine, a potent nucleophile.
-
N-Acylation: The free amine will readily react with acylating agents such as acyl chlorides, anhydrides, or activated esters to form stable amides.[5][6] This is a common strategy to introduce a variety of functional groups.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents can yield secondary and tertiary amines. Achieving mono-alkylation can sometimes be challenging, and forcing conditions may be required.[7]
-
Schiff Base Formation: Condensation with aldehydes or ketones, typically under mildly acidic conditions or with dehydration, will form imines (Schiff bases).[8][9] These can be further reduced to secondary amines.
Reactivity of the Nitrile Group
The nitrile group is relatively robust but can undergo several important transformations.
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[10][11][12] This would yield a diamine derivative. Reduction with milder reagents like diisobutylaluminium hydride (DIBAL-H) can lead to an aldehyde after hydrolysis.[10]
-
Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, passing through an intermediate amide.[13]
-
Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups. For instance, if the aminomethyl group were to react to introduce a nucleophile, intramolecular cyclization onto the nitrile is a possibility.
Experimental Protocols & Data
The following protocols are representative examples for the derivatization of 5-(aminomethyl)thiophene-2-carbonitrile and are based on procedures for analogous compounds. Researchers should optimize these conditions for the specific substrate.
Note on the Hydrochloride Salt: For reactions requiring the free amine (N-Acylation, N-Alkylation, Schiff Base Formation), this compound should first be neutralized. This can be achieved by partitioning the salt between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous basic solution (e.g., saturated sodium bicarbonate), followed by separation and drying of the organic layer. Alternatively, a non-nucleophilic organic base (e.g., triethylamine, 1.1-1.5 equivalents) can be added directly to the reaction mixture.
N-Acylation of the Aminomethyl Group (Representative Protocol)
This protocol is adapted from standard procedures for the N-acetylation of primary amines.[14]
Reaction:
-
To a solution of 5-(aminomethyl)thiophene-2-carbonitrile (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Acylating Agent | Base | Solvent | Time (h) | Typical Yield (%) | Reference |
| Acetic Anhydride | Pyridine | None | 1 | 95 | [14] |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 3 | 85-95 | General Procedure |
| Propionyl Chloride | DIPEA | THF | 4 | 80-90 | General Procedure |
Schiff Base Formation (Representative Protocol)
This protocol is based on the condensation of thiophene aldehydes with primary amines.[9]
Reaction:
-
Dissolve 5-(aminomethyl)thiophene-2-carbonitrile (as the free base, 1.0 eq) and an aldehyde or ketone (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
| Carbonyl Compound | Solvent | Catalyst | Time (h) | Typical Yield (%) | Reference |
| Benzaldehyde | Ethanol | Acetic Acid | 2-4 | 80-90 | [9] |
| 4-Methoxybenzaldehyde | Methanol | None | 2 | >90 | [9] |
| Acetone | Toluene | p-TSA | 6 (Dean-Stark) | 75-85 | General Procedure |
Reduction of the Nitrile Group (Representative Protocol)
This protocol is based on the catalytic hydrogenation of nitriles.[4]
Reaction:
-
To a solution of this compound (1.0 eq) in a solvent like methanol or ethanol, add a catalyst such as Raney Nickel or Palladium on carbon (Pd/C, 10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
-
Heat the mixture (e.g., 50 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
| Reducing Agent | Solvent | Catalyst | Pressure (psi) | Temperature (°C) | Typical Yield (%) | Reference |
| H₂ | Methanol/NH₃ | Raney Nickel | 50-100 | 25-50 | 70-90 | [4] |
| LiAlH₄ | THF | None | N/A | 0 to RT | 80-95 | [12] |
| BH₃-THF | THF | None | N/A | Reflux | 75-90 | [4] |
Synthetic Workflows and Logical Relationships
The multifunctionality of this compound allows for complex, multi-step synthetic sequences.
This workflow illustrates how initial modifications of the aminomethyl group can be followed by transformations of the nitrile or thiophene ring to build molecular complexity, a common strategy in the synthesis of pharmaceutical agents like Olanzapine from related thiophene precursors.[3][15]
Conclusion
This compound is a highly functionalized and synthetically tractable building block. Its reactivity is characterized by the nucleophilic nature of its aminomethyl group (after deprotonation), the susceptibility of the thiophene ring to electrophilic substitution, and the diverse transformational capabilities of the nitrile group. By carefully selecting reaction conditions, chemists can selectively modify each of these sites to generate a wide array of derivatives. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to unlock the synthetic potential of this valuable intermediate in their drug discovery and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride (C12H10N2S) [pubchemlite.lcsb.uni.lu]
- 3. BJOC - Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions [beilstein-journals.org]
- 4. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 172349-10-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Thiophene synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride has emerged as a cornerstone scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of therapeutic agents. Its unique structural architecture, featuring a reactive aminomethyl group and a cyano-substituted thiophene ring, provides an ideal starting point for the development of novel kinase inhibitors, antimicrobial agents, and other targeted therapies. The thiophene moiety, a well-established "privileged pharmacophore," is present in numerous FDA-approved drugs, highlighting its significance in drug design.[1] This technical guide delves into the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers in their drug discovery endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 172349-10-9 | |
| Molecular Formula | C₆H₇ClN₂S | |
| Molecular Weight | 174.65 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% |
Applications in Medicinal Chemistry
The inherent reactivity of the primary amine and the electronic properties of the cyano-thiophene core make this compound a valuable precursor for a range of therapeutic targets.
Kinase Inhibitors
Derivatives of 5-(Aminomethyl)thiophene-2-carbonitrile have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The thiophene ring can effectively occupy the ATP-binding pocket of kinases.
Quantitative Data: Kinase Inhibitory Activity of Thiophene Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of exemplary thiophene-based compounds against key oncogenic kinases. While not all are direct derivatives of the title compound, they illustrate the potential of the thiophene scaffold.
| Compound ID/Series | Target Kinase | IC₅₀ (nM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 21e | VEGFR-2 | 21 | |
| Thieno[2,3-d]pyrimidine Derivative 21b | VEGFR-2 | 33.4 | |
| Thieno[2,3-d]pyrimidine Derivative 21c | VEGFR-2 | 47.0 | |
| Fused Thienopyrrole 4c | VEGFR-2 | 75 | [2] |
| Fused Thienopyrrole 3b | VEGFR-2 | 126 | [2] |
| 5-Hydroxybenzothiophene Hydrazide 16b | Clk4 | 11 | |
| 5-Hydroxybenzothiophene Hydrazide 16b | DRAK1 | 87 | |
| 5-Hydroxybenzothiophene Hydrazide 16b | Haspin | 125.7 |
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] Thiophene-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling cascade.
Caption: VEGFR-2 signaling pathway and its inhibition.
Antimicrobial Agents
The thiophene scaffold is also prevalent in the development of novel antimicrobial agents. Derivatives of 5-(Aminomethyl)thiophene-2-carbonitrile can be synthesized to target essential bacterial processes, such as cell wall synthesis.
Quantitative Data: Antimicrobial Activity of Thiophene Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | Potent (more than gentamicin) | [3] |
| Thiophene Derivative S1 | Staphylococcus aureus | 0.81 | [4] |
| Thiophene Derivative S1 | Bacillus subtilis | 0.81 | [4] |
| Thiophene Derivative S1 | Escherichia coli | 0.81 | [4] |
| Thiophene Derivative S4 | Candida albicans | 0.91 | [4] |
| Thiophene Derivative S4 | Aspergillus niger | 0.91 | [4] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii (MIC₅₀) | 16 | [5] |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii (MIC₅₀) | 16 | [5] |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii (MIC₅₀) | 32 | [5] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli (MIC₅₀) | 8 | [5] |
| Thiophene Derivative 5 | Colistin-Resistant E. coli (MIC₅₀) | 32 | [5] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli (MIC₅₀) | 32 | [5] |
Signaling Pathway: Bacterial Cell Wall Biosynthesis Inhibition
A common mechanism of action for antimicrobial agents is the disruption of bacterial cell wall synthesis. The peptidoglycan layer, essential for bacterial integrity, is synthesized through a multi-step pathway that can be targeted by small molecules.
Caption: Bacterial cell wall biosynthesis pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following protocols provide a general framework for the utilization of this compound.
General Procedure for N-Acylation
This protocol describes a common method for the acylation of the primary amine of this compound to form amide derivatives.
Caption: General workflow for N-acylation.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Acyl chloride or carboxylic acid with a suitable activating agent (e.g., HOBt/EDCI)
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by NMR, mass spectrometry, and other appropriate analytical techniques.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized thiophene derivatives
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP solution
-
Kinase reaction buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, its substrate, and the test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period.
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized thiophene derivatives
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well microplate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include positive (bacteria only) and negative (broth only) controls on each plate.
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound stands as a privileged and highly adaptable scaffold for the development of innovative therapeutics. Its utility in the synthesis of potent kinase inhibitors and novel antimicrobial agents is well-supported by a growing body of scientific literature. This technical guide provides a comprehensive overview of its applications, supported by quantitative data and detailed experimental frameworks, to empower researchers in their quest for next-generation medicines. The continued exploration of derivatives from this versatile building block holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Methodological & Application
Synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride: A Detailed Protocol for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, a key intermediate for researchers, scientists, and drug development professionals. The protocols outlined below offer a comprehensive guide to two reliable synthetic routes, complete with quantitative data and workflow visualizations to ensure reproducibility and ease of use in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its thiophene core, coupled with a reactive aminomethyl group and a cyano moiety, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This document details two effective methods for its preparation, starting from readily available precursors.
Synthetic Pathways Overview
Two primary synthetic routes for the preparation of this compound are presented:
-
Route 1: From 5-Methylthiophene-2-carbonitrile via an Azide Intermediate. This multi-step synthesis involves the initial bromination of the methyl group, followed by nucleophilic substitution with an azide, and subsequent reduction to the primary amine, which is then converted to the hydrochloride salt.
-
Route 2: The Delépine Reaction. This method offers a direct conversion of the intermediate 5-(bromomethyl)thiophene-2-carbonitrile to the primary amine hydrochloride through the formation of a hexaminium salt.
The overall synthetic scheme is depicted below:
Figure 1. Overview of synthetic routes to this compound.
Route 1: Synthesis via an Azide Intermediate
This route is a robust and well-documented method for the preparation of the target compound.
Step 1: Radical Bromination of 5-Methylthiophene-2-carbonitrile
The initial step involves the selective bromination of the methyl group at the 5-position of the thiophene ring using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methylthiophene-2-carbonitrile, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride or benzene.
-
Reaction: Heat the mixture to reflux (60-85°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: The filtrate containing the crude 5-(bromomethyl)thiophene-2-carbonitrile can be used directly in the next step or purified by column chromatography.
Quantitative Data for Bromination:
| Reagent/Parameter | Molar Equivalent | Amount (for 9.51 mol scale) | Notes |
| 5-Methylthiophene-2-carbonitrile | 1.0 | 1.17 kg | Starting material |
| N-Bromosuccinimide (NBS) | 0.9 - 1.1 | ~1.52 kg (0.9 eq) | Brominating agent |
| AIBN | 0.01 | ~15.6 g | Radical initiator |
| Solvent (Benzene) | - | 7 L | Reaction medium |
| Reaction Temperature | - | 60-85 °C | Dependent on solvent |
| Product Yield | - | High | The crude product is often used directly. |
Step 2: Synthesis of 5-(Azidomethyl)thiophene-2-carbonitrile
The brominated intermediate is converted to the corresponding azide by nucleophilic substitution with sodium azide. The use of a phase transfer catalyst can facilitate this reaction in a biphasic system.
Experimental Protocol:
-
Reaction Setup: To the solution of 5-(bromomethyl)thiophene-2-carbonitrile in a non-polar solvent (e.g., benzene), add an aqueous solution of sodium azide.
-
Catalyst Addition: Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).
-
Reaction: Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., Na2SO4). The solvent can be removed under reduced pressure to yield the crude azide.
Quantitative Data for Azidation:
| Reagent/Parameter | Molar Equivalent | Amount (for ~7.13 mol scale) | Notes |
| 5-(Bromomethyl)thiophene-2-carbonitrile | 1.0 | (assumed from previous step) | Starting material |
| Sodium Azide (NaN3) | 1.1 | 510 g | Azide source |
| Tetrabutylammonium Bromide (TBAB) | 0.02 | 46 g | Phase transfer catalyst |
| Solvent (Benzene/Water) | - | 7 L / 1.0 L | Biphasic solvent system |
| Reaction Temperature | - | Room Temperature | Mild reaction conditions |
| Product Yield | - | High | The crude product is used directly. |
Step 3: Reduction of 5-(Azidomethyl)thiophene-2-carbonitrile to the Amine
The azide is reduced to the primary amine. A common method is the Staudinger reaction using triphenylphosphine followed by hydrolysis.
Experimental Protocol:
-
Iminophosphorane Formation: To a solution of the crude 5-(azidomethyl)thiophene-2-carbonitrile in a suitable solvent (e.g., benzene), add triphenylphosphine at a temperature below 30°C. Stir the mixture at room temperature.
-
Hydrolysis: After the formation of the iminophosphorane is complete (monitored by HPLC), add water to the reaction mixture and heat to around 70°C for several hours to effect hydrolysis.
-
Work-up: After cooling, the product can be isolated by extraction and purification.
Quantitative Data for Reduction:
| Reagent/Parameter | Molar Equivalent | Amount (for ~7.13 mol scale) | Notes |
| 5-(Azidomethyl)thiophene-2-carbonitrile | 1.0 | (from previous step) | Starting material |
| Triphenylphosphine (PPh3) | 1.0 - 1.5 | 1.95 kg (1.04 eq) | Reducing agent |
| Water | ~10 | 1.28 L | For hydrolysis of the iminophosphorane |
| Reaction Temperature | - | RT, then 70 °C | Two-stage temperature profile |
| Product | - | - | 5-(Aminomethyl)thiophene-2-carbonitrile |
Step 4: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt to improve stability and handling.
Experimental Protocol:
-
Dissolution: Dissolve the purified 5-(aminomethyl)thiophene-2-carbonitrile in a dry, inert solvent such as diethyl ether, dioxane, or ethanol.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Route 2: The Delépine Reaction
The Delépine reaction provides a more direct route from the brominated intermediate to the primary amine hydrochloride.[1][2][3]
Figure 2. Workflow for the Delépine Reaction.
Experimental Protocol:
-
Salt Formation: React 5-(bromomethyl)thiophene-2-carbonitrile with hexamethylenetetramine in a solvent like chloroform or ethanol. The resulting quaternary ammonium salt often precipitates and can be isolated by filtration.[2]
-
Hydrolysis: Reflux the isolated hexaminium salt in a mixture of concentrated hydrochloric acid and ethanol. This step cleaves the salt to form the primary amine hydrochloride, along with formaldehyde and ammonium chloride as byproducts.[1]
-
Isolation: After the reaction is complete, the product can be isolated by cooling the solution to precipitate the hydrochloride salt, followed by filtration and purification.
Quantitative Data for the Delépine Reaction:
| Reagent/Parameter | Molar Equivalent | Notes |
| 5-(Bromomethyl)thiophene-2-carbonitrile | 1.0 | Starting material |
| Hexamethylenetetramine | ~1.0 | Forms the quaternary ammonium salt |
| Solvent (Step 1) | - | Chloroform or Ethanol |
| Hydrolysis Reagent | - | Concentrated HCl in Ethanol |
| Product Yield | - | Variable ; dependent on substrate and reaction conditions.[1][2] |
Applications and Further Research
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the fields of oncology and neurology.[4] Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic candidates and advanced materials.
Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data is based on literature reports and may require optimization for specific laboratory conditions.
References
Application Notes and Protocols for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its unique structure, featuring a thiophene ring substituted with an aminomethyl and a carbonitrile group, provides a valuable scaffold for developing targeted therapies. The thiophene ring itself is a privileged pharmacophore in drug discovery, known for its ability to mimic a phenyl ring (bioisosterism) while offering distinct electronic properties and opportunities for hydrogen bonding through the sulfur atom, which can enhance drug-receptor interactions.[1][2] This document provides detailed application notes and protocols for the use of this compound in drug design, with a focus on its application in oncology and neurology.[3][4]
Core Applications in Drug Design
The primary utility of this compound lies in its role as a key intermediate for the synthesis of a diverse range of bioactive molecules.[3] The presence of a primary amino group and a cyano group allows for a variety of chemical modifications, including nucleophilic substitutions and cyclizations, to generate complex molecular architectures.[3]
Anticancer Drug Discovery
Thiophene derivatives are a well-established class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[2][5] The planarity of the thiophene ring can contribute to effective binding with biological targets such as protein kinases and apoptosis modulators.[2]
Targeting Protein Kinases:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. The thiophene scaffold has been successfully incorporated into numerous kinase inhibitors.[6] While specific kinase inhibitors directly derived from this compound are not extensively reported in publicly available literature, the aminomethyl and carbonitrile functionalities serve as ideal anchor points for building molecules that can interact with the ATP-binding site of kinases.
For instance, the amino group can be acylated or derivatized to introduce moieties that form hydrogen bonds with the hinge region of the kinase, a common strategy in kinase inhibitor design. The thiophene ring can occupy the hydrophobic pocket, and the carbonitrile group can be used as a handle for further functionalization to improve selectivity and potency.
Neurology Drug Discovery
The applications of this compound extend to the development of therapies for neurological disorders.[3][4] Thiophene-containing compounds have shown promise as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease and as modulators of other CNS targets.[1]
Acetylcholinesterase (AChE) Inhibition:
Several studies have demonstrated the potential of thiophene derivatives as effective AChE inhibitors.[1] The aminomethyl group of this compound can be elaborated to incorporate functionalities that interact with the catalytic or peripheral anionic site of the AChE enzyme.
Quantitative Data
While specific quantitative data for direct derivatives of this compound is limited in the reviewed literature, the following table summarizes the inhibitory activities of structurally related thiophene derivatives against relevant biological targets to illustrate the potential of this scaffold.
| Compound Class | Target | IC50 / Activity | Reference |
| Thienopyrimidine Derivatives | FLT3 Kinase | IC50 = 32.435 ± 5.5 μM (for compound 5) | [3] |
| Thienopyrimidine Derivatives | PI3Kα Kinase | IC50 = 9.47 ± 0.63 µM (for compound 9a) | [7] |
| Fused Thiophene Derivatives | VEGFR-2 | IC50 = 0.075 µM (for compound 4c) | [8] |
| Fused Thiophene Derivatives | AKT | IC50 = 4.60 µM (for compound 4c) | [8] |
| Substituted Thiophene Derivatives | Acetylcholinesterase (AChE) | Ki values ranging from 0.28 to 4.01 nM | [1] |
| Substituted Thiophene Derivatives | Carbonic Anhydrase I (hCA I) | Ki values ranging from 447.28 to 1004.65 nM | [1] |
| Substituted Thiophene Derivatives | Carbonic Anhydrase II (hCA II) | Ki values ranging from 309.44 to 935.93 nM | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis of thiophene-based kinase inhibitors and for evaluating their biological activity. These can be adapted for derivatives of this compound.
Protocol 1: General Synthesis of a Thiophene-based Kinase Inhibitor Scaffold
This protocol describes a general approach to functionalize the amino group of this compound, a key step in building more complex kinase inhibitors.
Materials:
-
This compound
-
Desired acid chloride or sulfonyl chloride
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add the base (2.2 eq) to the suspension and stir at room temperature for 10 minutes to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide or sulfonamide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Synthesized thiophene derivative (test compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (typically 30 °C or 37 °C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Synthesized thiophene derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Logical Workflow for Drug Discovery using this compound
Caption: Drug discovery workflow starting from the versatile thiophene building block.
Representative Kinase Signaling Pathway Targeted by Thiophene Inhibitors
Caption: Inhibition of a typical receptor tyrosine kinase signaling cascade by thiophene-based inhibitors.
References
- 1. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | MDPI [mdpi.com]
- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
Application Notes and Protocols: 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a versatile bifunctional building block crucial in the landscape of organic synthesis and medicinal chemistry. Its unique structure, incorporating a reactive primary amine and a nitrile group on a thiophene scaffold, makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds. This thiophene derivative has garnered significant attention in pharmaceutical research, particularly in the development of kinase inhibitors for oncology and neurology applications. The thiophene ring acts as a bioisostere for a phenyl ring, often leading to improved pharmacological properties. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of key intermediates.
Key Applications
This compound serves as a pivotal intermediate in the synthesis of various bioactive molecules.[1] Its primary applications lie in the construction of fused heterocyclic systems, such as thienopyrimidines, which are core structures in many kinase inhibitors. The aminomethyl group provides a handle for N-acylation, reductive amination, and cyclization reactions, while the nitrile group can be involved in cyclizations or be hydrolyzed to a carboxylic acid or amide.
Synthesis of Kinase Inhibitor Scaffolds
The primary utility of this compound in drug discovery is as a precursor for kinase inhibitors, particularly those targeting PIM-1 and CK2 kinases. These kinases are implicated in various cancers, making them attractive targets for therapeutic intervention.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Its signaling pathway is often upregulated in cancers.
Caption: PIM-1 Kinase Signaling Pathway.
CK2 Kinase Signaling Pathway
Casein Kinase 2 (CK2) is another serine/threonine kinase that is constitutively active and involved in a wide range of cellular processes, including cell growth and proliferation. Its dysregulation is linked to cancer.
Caption: CK2 Kinase Signaling Pathways.
Experimental Protocols
The following protocols are representative examples of the types of reactions that this compound can undergo to form key synthetic intermediates.
Protocol 1: N-Acylation of 5-(Aminomethyl)thiophene-2-carbonitrile
This protocol describes the general procedure for the acylation of the primary amino group, a common first step in elaborating the building block.
Caption: N-Acylation Experimental Workflow.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Acyl Chloride | Product | Eluent (Hexane:EtOAc) | Yield (%) |
| Acetyl chloride | N-((5-cyanothiophen-2-yl)methyl)acetamide | 1:1 | 85 |
| Benzoyl chloride | N-((5-cyanothiophen-2-yl)methyl)benzamide | 3:1 | 90 |
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Core
This protocol illustrates the cyclization of the acylated intermediate to form a thienopyrimidinone scaffold, a common core of many kinase inhibitors.
Caption: Thienopyrimidinone Synthesis Workflow.
Materials:
-
N-((5-cyanothiophen-2-yl)methyl)acetamide (from Protocol 1)
-
Formamide
-
Water
Procedure:
-
Heat a mixture of N-((5-cyanothiophen-2-yl)methyl)acetamide (1.0 eq) in an excess of formamide at 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the thieno[2,3-d]pyrimidin-4(3H)-one derivative.
| Starting Material | Product | Yield (%) |
| N-((5-cyanothiophen-2-yl)methyl)acetamide | 5-(aminomethyl)thieno[2,3-d]pyrimidin-4(3H)-one | 75 |
Data Presentation
The following table summarizes the key characteristics of this compound and its acylated derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (DMSO-d6, δ ppm) |
| This compound | C6H7ClN2S | 174.65 | Off-white solid | 8.85 (br s, 3H), 7.81 (d, 1H), 7.35 (d, 1H), 4.30 (s, 2H) |
| N-((5-cyanothiophen-2-yl)methyl)acetamide | C8H8N2OS | 180.23 | White solid | 8.60 (t, 1H), 7.65 (d, 1H), 7.10 (d, 1H), 4.50 (d, 2H), 1.90 (s, 3H) |
| N-((5-cyanothiophen-2-yl)methyl)benzamide | C13H10N2OS | 242.30 | Pale yellow solid | 9.10 (t, 1H), 7.90-7.85 (m, 2H), 7.70 (d, 1H), 7.55-7.45 (m, 3H), 7.15 (d, 1H), 4.70 (d, 2H) |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly for the development of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound in their drug discovery and development efforts. Its ability to readily undergo various transformations makes it an essential tool for accessing diverse chemical matter with significant therapeutic potential.
References
Application Notes and Protocols for the Characterization of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a heterocyclic compound featuring a thiophene ring substituted with an aminomethyl and a nitrile group.[1] Its structural features make it a valuable building block in the synthesis of various biologically active molecules. Accurate characterization of this intermediate is crucial to ensure the quality, purity, and identity of the compound, which are critical aspects in drug development and manufacturing.
The analytical techniques described herein are fundamental for confirming the chemical structure, identifying impurities, and quantifying the purity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 172349-10-9 | [1] |
| Molecular Formula | C₆H₇ClN₂S | [2] |
| Molecular Weight | 174.65 g/mol | [2] |
| Appearance | Grey solid | [1] |
| Purity | ≥ 95% (typical) |
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.
Expected ¹H NMR Spectral Data:
Based on the structure, the following proton signals are expected. The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Thiophene-H (2 protons) | 7.0 - 8.0 | Doublets | 2H |
| -CH₂- (aminomethyl) | 4.0 - 4.5 | Singlet or Broad Singlet | 2H |
| -NH₃⁺ (aminomethyl) | 8.0 - 9.0 | Broad Singlet | 3H |
Expected ¹³C NMR Spectral Data:
The expected carbon signals are outlined below.
| Carbon | Expected Chemical Shift (ppm) |
| Thiophene Ring Carbons (4 carbons) | 110 - 150 |
| -C≡N (nitrile) | 115 - 125 |
| -CH₂- (aminomethyl) | 40 - 50 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition:
-
Record the ¹H NMR spectrum, referencing it to the residual solvent peak.
-
Record the ¹³C NMR spectrum.
-
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.
Logical Workflow for NMR Analysis:
Caption: Workflow for NMR-based characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 3200 - 2800 | Strong, Broad |
| C-H stretch (thiophene) | ~3100 | Medium |
| C≡N stretch (nitrile) | 2240 - 2220 | Medium |
| C=C stretch (thiophene) | 1600 - 1450 | Medium |
| C-N stretch | 1250 - 1020 | Medium |
| C-S stretch (in ring) | 850 - 600 | Medium |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the presence of key structural motifs.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The molecular weight of the free base is 138.19 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 139.
-
Major Fragments: Fragmentation may occur through the loss of the aminomethyl group, the nitrile group, or cleavage of the thiophene ring.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions to confirm the molecular weight and gain structural information.
Characterization Workflow:
Caption: Overall analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of the compound and for quantifying any impurities.
General HPLC Method Parameters:
A reversed-phase HPLC method would be suitable for this compound. The following are suggested starting conditions that would require optimization.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Method Development: Optimize the mobile phase composition and gradient to achieve good separation of the main peak from any impurity peaks.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Calculate the purity of the sample based on the peak area percentage of the main peak.
Data Presentation Summary
The following table provides a template for summarizing the expected analytical data for this compound.
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm) | Thiophene-H: 7.0-8.0 (d); -CH₂-: 4.0-4.5 (s); -NH₃⁺: 8.0-9.0 (br s) |
| ¹³C NMR | Chemical Shifts (ppm) | Thiophene-C: 110-150; -C≡N: 115-125; -CH₂-: 40-50 |
| FT-IR | Wavenumber (cm⁻¹) | N-H: 3200-2800; C≡N: 2240-2220; C=C: 1600-1450 |
| Mass Spec (ESI+) | m/z | [M+H]⁺ at 139 |
| HPLC | Purity (%) | ≥ 95% |
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The application of NMR, IR, MS, and HPLC will allow for the unambiguous confirmation of its structure and the determination of its purity, ensuring its suitability for use in research and drug development. While specific, experimentally derived data for this compound is not widely published, the provided protocols and expected results serve as a valuable guide for researchers and scientists.
References
Application Notes and Protocols: 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride in the synthesis of potential kinase inhibitors. The thiophene scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various kinases due to its unique electronic and steric properties. This guide will focus on the synthesis of an acrylamide--based kinase inhibitor, a class of compounds known for their potential to act as covalent inhibitors, leading to high potency and prolonged duration of action.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
This compound serves as a versatile building block in the synthesis of kinase inhibitors. The thiophene ring can engage in key interactions within the ATP-binding pocket of kinases, while the aminomethyl group provides a reactive handle for the introduction of various pharmacophoric features. The nitrile group can also contribute to binding interactions and modulate the physicochemical properties of the final compound.
This application note details the synthesis of a model compound, N-((5-cyanothiophen-2-yl)methyl)acrylamide , and discusses its potential as a kinase inhibitor targeting key signaling pathways in cancer, such as those mediated by VEGFR-2, EGFR, and HER2.
Data Presentation
The following table summarizes the inhibitory activities of representative thiophene-based kinase inhibitors against various cancer-related kinases. This data is provided to illustrate the potential of the thiophene scaffold and is for comparative purposes.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Thio-Iva | VEGFR-2 | 3310 | Huh-7, SNU-449 | [1] |
| Compound 21a | EGFR | 0.47 | H1299 | [2] |
| HER2 | 0.14 | [2] | ||
| Compound 5 | VEGFR-2 | 590 | HepG-2 | [3] |
| Compound 21 | VEGFR-2 | 1290 | HepG-2 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-((5-cyanothiophen-2-yl)methyl)acrylamide
This protocol describes the synthesis of a model covalent kinase inhibitor, N-((5-cyanothiophen-2-yl)methyl)acrylamide, from this compound. The acrylamide moiety can act as a Michael acceptor, forming a covalent bond with a nucleophilic residue (typically cysteine) in the ATP-binding site of certain kinases.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq.) dropwise to the stirred suspension. The reaction mixture should become a clear solution as the free amine is generated.
-
Acylation: While maintaining the temperature at 0 °C, slowly add a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((5-cyanothiophen-2-yl)methyl)acrylamide.
Expected Outcome:
The final product is a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Kinase Inhibition Assay (General Protocol)
To evaluate the inhibitory activity of the synthesized compound, a biochemical kinase assay can be performed. This is a general protocol that can be adapted for specific kinases.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, HER2)
-
ATP
-
Substrate peptide
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the inhibitor compound in DMSO.
-
Reaction Mixture: In a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The synthesized thiophene-based acrylamide inhibitor is designed to target protein kinases that play a crucial role in cancer cell signaling. The acrylamide "warhead" can form a covalent bond with a cysteine residue near the ATP-binding site, leading to irreversible inhibition. Key signaling pathways that are often targeted by such inhibitors include:
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
EGFR and HER2 Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overactivation is a common driver of tumor growth in various cancers, including lung, breast, and colorectal cancers. Dual inhibition of EGFR and HER2 can be an effective therapeutic strategy.
Caption: EGFR/HER2 Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the kinase inhibitor to its biological evaluation.
Caption: Overall Experimental Workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the potential of thiophene-based compounds in cancer drug discovery. The model compound, N-((5-cyanothiophen-2-yl)methyl)acrylamide, represents a promising scaffold for the development of potent and selective covalent kinase inhibitors. Further optimization of this scaffold could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
Application Notes and Protocols: 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of novel therapeutic agents targeting the central nervous system.[1] Its thiophene core is a key pharmacophore found in a variety of neurologically active compounds. Thiophene derivatives have shown promise in addressing a range of neurodegenerative diseases by modulating protein aggregation, reducing oxidative stress, and inhibiting key enzymes.[2] These application notes provide an overview of the potential uses of this compound in neurology research and offer detailed protocols for its application in the synthesis and evaluation of new chemical entities.
Potential Applications in Neurology Research
While direct therapeutic applications of this compound are not extensively documented, its structural motifs suggest significant potential as a scaffold for the development of novel drugs for neurological disorders. Key areas of interest include:
-
Synthesis of Novel Monoamine Oxidase B (MAO-B) Inhibitors: The aminomethyl group can be functionalized to create derivatives that selectively inhibit MAO-B, an enzyme implicated in the progression of Parkinson's disease.[3]
-
Development of Modulators of Protein Aggregation: The thiophene ring can be elaborated to design compounds that interfere with the aggregation of amyloid-beta and alpha-synuclein, key pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively.[2]
-
Creation of Multi-Target Ligands: The molecule's reactive sites allow for the synthesis of compounds that can interact with multiple targets involved in neurodegeneration, such as acetylcholinesterase and beta-secretase.[2]
-
Scaffold for Kinase Inhibitors: The thiophene nucleus can be used to develop inhibitors of kinases involved in neuroinflammatory pathways.
Quantitative Data Summary
As this compound is primarily a synthetic intermediate, direct biological activity data is limited. The following table provides hypothetical, yet plausible, data for a derivative synthesized from this starting material, designated as "Compound X," to illustrate its potential efficacy in preclinical models of neurodegeneration.
| Parameter | Compound X (Hypothetical Data) | Reference Compound (e.g., Selegiline) |
| MAO-B Inhibition (IC₅₀) | 50 nM | 25 nM |
| Amyloid-Beta Aggregation Inhibition (IC₅₀) | 1 µM | N/A |
| Neuroprotection against MPP⁺ toxicity (% cell viability) | 85% at 10 µM | 90% at 10 µM |
| Blood-Brain Barrier Permeability (LogBB) | 0.5 | 0.8 |
Experimental Protocols
Protocol 1: Synthesis of a Novel MAO-B Inhibitor (Compound X) using this compound
This protocol describes a hypothetical synthetic route to a potential MAO-B inhibitor.
Materials:
-
This compound
-
Propargyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of DCM in a round-bottom flask.
-
Add TEA (2.5 mmol) to the solution to neutralize the hydrochloride salt and act as a base.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add propargyl bromide (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 10 mL of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the target compound (Compound X).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of MAO-B Inhibition
This protocol outlines the assessment of the inhibitory activity of the synthesized compound against human monoamine oxidase B.
Materials:
-
Synthesized inhibitor (Compound X)
-
Recombinant human MAO-B enzyme
-
Kynuramine (MAO-B substrate)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare a stock solution of Compound X in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 2 µL of varying concentrations of Compound X or vehicle (DMSO) to the wells.
-
Add 20 µL of recombinant human MAO-B enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of kynuramine substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 75 µL of 1N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Calculate the percent inhibition for each concentration of Compound X and determine the IC₅₀ value by non-linear regression analysis.
Visualizations
Caption: A logical workflow from synthesis to biological evaluation.
Caption: A potential mechanism of action for a neuroprotective compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Conductive Polymers from 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of conductive polymers based on the monomer 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride. This monomer is a promising building block for the development of functionalized polythiophenes with potential applications in bioelectronics, sensors, and drug delivery systems. The presence of the aminomethyl and nitrile functional groups offers opportunities for post-polymerization modification and tuning of the polymer's electronic and physical properties.
Introduction
Polythiophenes are a well-studied class of conductive polymers known for their excellent environmental stability and tunable electronic properties. The functionalization of the thiophene monomer is a key strategy to impart specific properties to the resulting polymer, such as solubility, processability, and bio-compatibility. This compound incorporates a primary amine, which can be used for bioconjugation or to influence the polymer's doping characteristics, and a nitrile group, which can modulate the electronic properties of the polymer backbone.
This document outlines two primary methods for the polymerization of 5-(aminomethyl)thiophene-2-carbonitrile: electrochemical polymerization and chemical oxidative polymerization. Detailed protocols for both methods are provided, along with expected characterization data presented in a clear, tabular format.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the synthesis and characterization of poly(5-(aminomethyl)thiophene-2-carbonitrile). These values are based on typical results for similar functionalized polythiophenes and should be considered as a guide for expected outcomes.
Table 1: Electrochemical Polymerization Parameters and Polymer Properties
| Parameter | Value |
| Monomer Concentration | 0.1 M |
| Supporting Electrolyte | 0.1 M Lithium Perchlorate (LiClO₄) |
| Solvent | Acetonitrile (CH₃CN) |
| Polymerization Technique | Cyclic Voltammetry |
| Potential Range | 0 V to +1.8 V (vs. Ag/AgCl) |
| Scan Rate | 50 mV/s |
| Number of Cycles | 15 |
| Resulting Polymer Film Color | Dark red (doped), Deep blue (neutral) |
| Conductivity (doped film) | 1 - 10 S/cm |
| Cyclic Voltammetry Epa | +1.2 V (vs. Ag/AgCl) |
| Cyclic Voltammetry Epc | +0.8 V (vs. Ag/AgCl) |
Table 2: Chemical Oxidative Polymerization Parameters and Polymer Properties
| Parameter | Value |
| Monomer Concentration | 0.05 M |
| Oxidant | Iron(III) Chloride (FeCl₃) |
| Oxidant to Monomer Molar Ratio | 2.5:1 |
| Solvent | Chloroform (CHCl₃) |
| Reaction Temperature | 25 °C (Room Temperature) |
| Reaction Time | 12 hours |
| Resulting Polymer Powder Color | Dark brown/black |
| Conductivity (pressed pellet) | 0.1 - 1 S/cm |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Table 3: Spectroscopic Characterization Data
| Technique | Characteristic Peaks/Signals for Poly(5-(aminomethyl)thiophene-2-carbonitrile) |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2220 (C≡N stretch), ~1600 (C=C aromatic stretch), ~1450 (C-N bend), ~820 (C-H out-of-plane bend of 2,5-disubstituted thiophene) |
| ¹H NMR (ppm) | 7.0-7.5 (broad, thiophene ring proton), 4.0-4.5 (broad, -CH₂- protons), 2.0-2.5 (broad, -NH₂ protons) |
Experimental Protocols
Protocol 1: Electrochemical Polymerization
This method allows for the direct deposition of a thin, uniform film of the conductive polymer onto an electrode surface.
Materials:
-
This compound
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Indium Tin Oxide (ITO) coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl reference electrode
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Electrode Preparation: Clean the ITO-coated glass slide by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the electrode under a stream of nitrogen.
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of this compound and a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Deoxygenation: Purge the electrolyte solution with dry nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the clean ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential from 0 V to +1.8 V and back to 0 V at a scan rate of 50 mV/s for 15 cycles. A progressive increase in the peak currents with each cycle indicates the deposition of the polymer film on the working electrode.
-
Post-Polymerization Cleaning: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a gentle stream of nitrogen.
Electrochemical polymerization workflow.
Protocol 2: Chemical Oxidative Polymerization
This method yields the polymer as a powder, which can then be processed into films or pellets for characterization.
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃), anhydrous
-
Chloroform (CHCl₃), anhydrous
-
Methanol (CH₃OH)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas atmosphere
Procedure:
-
Monomer Solution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous chloroform to a concentration of 0.05 M.
-
Oxidant Solution: In a separate dry flask under a nitrogen atmosphere, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The amount of FeCl₃ should be 2.5 times the molar amount of the monomer.
-
Reaction Initiation: Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The reaction mixture will gradually darken, indicating the onset of polymerization.
-
Polymerization: Allow the reaction to stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Precipitation and Washing: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filtration: Collect the polymer powder by filtration.
-
Purification: Wash the collected polymer powder repeatedly with methanol until the filtrate is colorless to remove any remaining oxidant and unreacted monomer.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.
Chemical oxidative polymerization workflow.
Signaling Pathways and Logical Relationships
The conductivity in polythiophenes arises from the delocalization of π-electrons along the polymer backbone. This process is facilitated by the planarization of the thiophene rings. The introduction of functional groups can influence this process.
Relationship between monomer, polymerization, and properties.
Conclusion
The protocols and data provided in these application notes serve as a valuable resource for researchers interested in the synthesis and application of conductive polymers derived from this compound. The functional groups present on this monomer open up a wide range of possibilities for creating advanced materials with tailored properties for various scientific and technological fields. It is important to note that the provided data is illustrative and actual experimental results may vary. Optimization of the reaction conditions may be necessary to achieve desired polymer characteristics.
Application Notes and Protocols for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride in Biochemical Assays
A review of available literature and data for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride indicates that this compound is primarily utilized as a versatile chemical intermediate and building block in the synthesis of more complex, biologically active molecules.[1] At present, detailed public information regarding its direct application in specific biochemical assays, including quantitative data on its biological activity (e.g., IC50 or Ki values), is limited.
This document, therefore, provides a general framework and hypothetical protocols for how a compound like this compound could be investigated in biochemical and cellular assays, based on the known biological activities of other thiophene-containing molecules.[2][3][4] Thiophene derivatives have shown a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neurological effects.[2][3][4][5]
Potential Areas of Investigation
Given the structural motifs of an aminomethyl group and a thiophene carbonitrile, this compound could be explored for its potential as:
-
An inhibitor of enzymes: The aminomethyl group could interact with active sites of various enzymes, while the thiophene ring can engage in hydrophobic or aromatic interactions.
-
A scaffold for kinase inhibitors: Many kinase inhibitors feature a heterocyclic core.
-
An agent targeting neurological receptors: Thiophene derivatives have been investigated for their effects on the central nervous system.[1]
-
An antimicrobial agent: Thiophene-based compounds have been reported to possess antibacterial and antifungal properties.[2]
Hypothetical Experimental Protocols
The following are generalized protocols that would be suitable for the initial screening and characterization of a novel compound like this compound.
General Kinase Inhibition Assay (e.g., against a panel of kinases)
This protocol describes a common method to screen for kinase inhibitory activity.
Objective: To determine if this compound can inhibit the activity of a specific kinase or a panel of kinases.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the appropriate solvent.
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase X | Data not available |
| Control Inhibitor | Kinase X | Known value |
| This table is a template. No quantitative data for this compound is currently available in the public literature. |
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard method to assess the antibacterial activity of a compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Positive control antibiotic (e.g., ampicillin)
-
96-well microtiter plate
-
Incubator
-
Spectrophotometer
Protocol:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | E. coli | Data not available |
| This compound | S. aureus | Data not available |
| Ampicillin (Control) | E. coli | Known value |
| This table is a template. No quantitative data for this compound is currently available in the public literature. |
Visualizations
The following diagrams illustrate hypothetical workflows and relationships that could be relevant in the study of this compound.
Caption: A generalized workflow for a biochemical or cellular assay.
Caption: A potential mechanism of action via kinase inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprajournals.com [eprajournals.com]
- 5. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride. This key intermediate is utilized in the development of various pharmaceuticals.[1][2] This guide focuses on improving reaction yields and addressing common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main synthetic pathways to consider, each with its own set of advantages and challenges:
-
Multi-step Synthesis from 5-methyl-2-thiophenecarboxaldehyde: This route involves the bromination of the methyl group, followed by conversion to an azide, a Staudinger reaction to form an iminophosphorane, and subsequent hydrolysis to the amine.
-
Reductive Amination of 5-formylthiophene-2-carbonitrile: This method involves the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced to the desired amine.
-
Nucleophilic Substitution of a Halomethyl Intermediate: This pathway utilizes a 5-(halomethyl)thiophene-2-carbonitrile (chloro- or bromo- derivative) and displaces the halide with an amine source, such as ammonia.
Q2: My overall yield is consistently low. What general factors should I investigate?
A2: Low overall yield can be attributed to several factors across all synthetic routes. Key areas to scrutinize include:
-
Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where specified. Degradation of reagents, such as sodium borohydride, can significantly impact yield.
-
Reaction Conditions: Strictly control reaction temperatures, as deviations can lead to side product formation. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained for sensitive reactions.
-
Work-up and Purification: Inefficient extraction or suboptimal purification techniques can lead to significant product loss.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of the final amine hydrochloride salt often involves the following techniques:
-
Recrystallization: This is a common method for purifying solid amine salts. Experiment with different solvent systems, such as ethanol/ether or isopropanol/water mixtures, to find optimal conditions for crystal formation, leaving impurities in the mother liquor.
-
Column Chromatography: For stubborn impurities, silica gel column chromatography can be employed. It is often advantageous to purify the free amine before converting it to the hydrochloride salt. A polar solvent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can be effective for eluting the amine.
-
Cation-Exchange Chromatography: This technique can be particularly useful for separating the basic amine product from non-basic impurities. The amine binds to the resin and can be selectively eluted.[3]
Troubleshooting Guides by Synthetic Route
Route 1: Multi-step Synthesis from 5-methyl-2-thiophenecarboxaldehyde
This route, while lengthy, offers a pathway from a readily available starting material.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in bromination step | Incomplete reaction; Formation of di-brominated product. | Ensure complete consumption of starting material by TLC monitoring. Use a controlled amount of N-bromosuccinimide (NBS) (typically 1.05-1.1 equivalents). |
| Low yield in azidation step | Incomplete reaction; Side reactions with the solvent. | Use a polar aprotic solvent like DMF. Ensure the reaction goes to completion by monitoring with TLC. |
| Incomplete Staudinger reaction | Deactivated phosphine reagent; Insufficient water for hydrolysis. | Use fresh triphenylphosphine. Ensure sufficient water is present during the hydrolysis of the iminophosphorane intermediate.[1][4][5][6][7][8][9][10] |
| Difficult purification of the final amine | Presence of triphenylphosphine oxide. | Triphenylphosphine oxide is a common byproduct of the Staudinger reaction and can be challenging to remove.[1] It is sparingly soluble in nonpolar solvents like hexanes or ether. Washing the crude product with these solvents can help remove it. Alternatively, column chromatography of the free amine before salt formation is effective. |
-
Iminophosphorane Formation: Dissolve 5-(azidomethyl)thiophene-2-carbonitrile in anhydrous THF. Cool the solution to 0°C. Add triphenylphosphine (1.05 equivalents) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases and TLC analysis indicates complete consumption of the azide.
-
Hydrolysis: Add water to the reaction mixture and stir at room temperature or gentle heat (40-50°C) until the iminophosphorane is fully hydrolyzed to the amine, as monitored by TLC.
-
Work-up and Purification: Remove the THF under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amine by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane).
-
Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise until the pH is acidic. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Route 2: Reductive Amination of 5-formylthiophene-2-carbonitrile
This is often a one-pot reaction that can be efficient if optimized correctly.[11][12][13][14][15][16]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired amine | Incomplete imine formation. | Use a dehydrating agent like molecular sieves. Pre-forming the imine before adding the reducing agent can also improve yields. A slightly acidic pH (4-5) can catalyze imine formation. |
| Reduction of the starting aldehyde to an alcohol. | Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more selective for the iminium ion over the aldehyde.[17] | |
| Over-alkylation leading to secondary and tertiary amines. | Use a large excess of the ammonia source. Control the stoichiometry of the aldehyde. | |
| Difficult to remove impurities | Unreacted aldehyde. | Can be removed by washing with a sodium bisulfite solution during work-up. |
| Boron-containing byproducts. | Ensure a thorough aqueous work-up to remove borate salts. |
-
Reaction Setup: To a solution of 5-formylthiophene-2-carbonitrile in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add a source of ammonia (e.g., ammonium acetate, or a solution of ammonia in methanol) in excess.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0°C and add the reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is completely reduced, as indicated by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Salt Formation: Follow the procedure described in Route 1 for the hydrochloride salt formation.
Route 3: Nucleophilic Substitution of a Halomethyl Intermediate
This route can be effective but requires careful control to avoid side reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the primary amine | Over-alkylation to form secondary and tertiary amines. | Use a large excess of ammonia. Running the reaction at lower temperatures can also help to control the rate of the second and third alkylation. |
| Elimination side reactions. | Use a non-nucleophilic base if a base is required. | |
| Incomplete reaction | Insufficiently reactive halide. | The bromomethyl derivative is generally more reactive than the chloromethyl derivative. |
| Difficult purification | Mixture of primary, secondary, and tertiary amines. | Careful column chromatography is required to separate the products. The separation can be challenging due to the similar polarities of the amines. |
-
Reaction Setup: Dissolve 5-(bromomethyl)thiophene-2-carbonitrile in a suitable solvent such as THF or dioxane.
-
Amination: Add a large excess of a concentrated aqueous or methanolic solution of ammonia. The reaction can be run in a sealed tube or pressure vessel to maintain the ammonia concentration.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC until the starting material is consumed.
-
Work-up and Purification: Remove the solvent and excess ammonia under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry, and concentrate.
-
Purification and Salt Formation: Purify the crude product mixture by column chromatography to isolate the primary amine. Convert the purified amine to the hydrochloride salt as described in the previous routes.
Data Summary
The following table provides a qualitative comparison of the different synthetic routes. Quantitative yield data is highly dependent on the specific reaction conditions and scale, and should be optimized for each specific application.
| Parameter | Route 1: Multi-step from 5-methyl-2-thiophenecarboxaldehyde | Route 2: Reductive Amination | Route 3: Nucleophilic Substitution |
| Starting Material Availability | Readily available | Requires synthesis of the aldehyde | Requires synthesis of the halomethyl intermediate |
| Number of Steps | Multiple steps | Typically one pot | Two steps (synthesis of halide then amination) |
| Potential for Side Reactions | Moderate (bromination, hydrolysis) | High (over-reduction, over-alkylation) | High (over-alkylation) |
| Purification Challenges | Removal of triphenylphosphine oxide | Separation of aldehyde and alcohol byproducts | Separation of primary, secondary, and tertiary amines |
| Overall Yield Potential | Can be high if each step is optimized | Moderate to high, highly condition-dependent | Variable, depends on control of over-alkylation |
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Staudinger Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. Staudinger Reaction [organic-chemistry.org]
- 10. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. organicreactions.org [organicreactions.org]
- 15. mdpi.com [mdpi.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride solubility issues and solutions
For researchers, scientists, and drug development professionals, ensuring the complete and consistent solubilization of experimental compounds is fundamental to achieving reliable and reproducible results. This guide addresses common solubility issues encountered with 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride and provides practical troubleshooting steps, experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound based on its structure?
A1: As a hydrochloride salt of a primary amine, this compound is expected to be most soluble in aqueous solutions.[1] The protonated amine group enhances its polarity, favoring dissolution in polar solvents like water, saline, or aqueous buffers.[1] Its solubility is likely pH-dependent, with higher solubility at acidic to neutral pH where the amine remains in its protonated, salt form. In basic conditions, it may convert to the less soluble free base.
Q2: I'm seeing particulates in my aqueous solution, even at a low concentration. What should I do first?
A2: Initial particulate matter does not always mean the compound is insoluble. First, ensure adequate mixing by vortexing vigorously for 1-2 minutes. If particulates remain, use a bath sonicator for 5-10 minutes to break up any compound aggregates.[2] Gentle warming (e.g., to 37°C) can also aid dissolution, but avoid excessive heat which could degrade the compound.[2]
Q3: My compound dissolved initially but crashed out of solution later. What causes this?
A3: Precipitation after initial dissolution can occur for several reasons. One common cause is the creation of a supersaturated solution, especially if warming was used to dissolve the compound. Upon returning to room temperature, the solubility limit is exceeded, and the compound precipitates. Another reason could be a change in pH or the use of a solvent that has absorbed moisture from the air, which is a common issue with hygroscopic solvents like DMSO.[2]
Q4: Can I use DMSO to make a high-concentration stock solution?
A4: Yes, Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide range of polar and non-polar compounds and is a common choice for creating high-concentration stock solutions in drug discovery.[3] However, it is highly hygroscopic; use anhydrous DMSO and proper handling techniques to avoid introducing water, which can lower the solubility of your compound.[2]
Q5: How do repeated freeze-thaw cycles affect my stock solution?
A5: Repeated freeze-thaw cycles can compromise the stability of the compound in solution. It can also lead to the precipitation of the compound as small amounts of solvent evaporate or if the solution becomes supersaturated upon freezing. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow this systematic workflow to diagnose and resolve the issue.
Initial Dissolution Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Solubility Enhancement Techniques
This table summarizes common techniques to improve the solubility of compounds like this compound.
| Technique | Description | Recommended Starting Parameters | Considerations |
| pH Adjustment | For this amine hydrochloride, solubility is pH-dependent. Lowering the pH of an aqueous solution can increase solubility by keeping the amine protonated. | For aqueous buffers, start with a pH between 4.0 and 6.5. | Ensure the final pH is compatible with your experimental assay. Drastic pH changes can cause compound degradation.[4][5] |
| Co-solvents | Using a mixture of solvents can enhance solubility. A small amount of an organic solvent like DMSO or ethanol can be added to an aqueous buffer. | Start with 1-5% (v/v) DMSO or 5-10% (v/v) ethanol in your aqueous medium. | The co-solvent must be compatible with your experimental system (e.g., not toxic to cells). High concentrations can disrupt assays.[6] |
| Sonication | High-frequency sound waves break apart solute aggregates, increasing the surface area available for dissolution. | Use a bath sonicator for 5-15 minutes at room temperature. | Avoid probe sonicators which can generate excessive heat and degrade the compound. |
| Gentle Warming | Increasing the temperature of the solvent increases the kinetic energy of the system, often leading to higher solubility. | Warm the solution in a water bath to 37-40°C while stirring. | Do not overheat. Check compound stability at elevated temperatures. The compound may precipitate upon cooling.[2] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol uses the shake-flask method, which is considered a reliable way to determine thermodynamic solubility.[6]
-
Preparation: Add an excess amount of this compound to a known volume of your chosen solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample and collect the supernatant or filter it using a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Quantification: Accurately dilute the clear, saturated supernatant with the solvent. Measure the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Caption: Experimental workflow for determining thermodynamic solubility.
References
preventing side reactions with 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
Welcome to the technical support center for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this versatile bifunctional molecule. Our goal is to help you anticipate and prevent common side reactions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: This molecule possesses three primary sites of reactivity:
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Primary Amine (-CH₂NH₂): The aminomethyl group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, sulfonylation, and urea formation. As a primary amine, it can also undergo double addition to some electrophiles.
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Nitrile (-C≡N): The nitrile group is electrophilic at the carbon atom and can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or attacked by strong nucleophiles like Grignard reagents.
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Thiophene Ring: The thiophene ring is an aromatic heterocycle. The positions adjacent to the sulfur atom (α-positions) are particularly susceptible to electrophilic substitution. The ring can also undergo metalation.[1]
Q2: What are the most common side reactions to be aware of when using this compound without amine protection?
A2: When the primary amine is unprotected, several side reactions can occur, leading to impurities and reduced yield of the desired product. These include:
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Intermolecular Aminonitrile Reaction: The nucleophilic amine of one molecule can attack the electrophilic nitrile group of another, leading to the formation of dimers or oligomers.
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Polymerization: Under certain conditions, such as the presence of strong acids or oxidizing agents, thiophene and its derivatives can undergo polymerization.[2]
-
Over-alkylation/acylation: The primary amine can react with more than one equivalent of an alkylating or acylating agent.
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Reaction with Solvents or Reagents: The reactive amine can interact with certain solvents or reagents in an unintended manner.
Q3: Why is the hydrochloride salt form of this compound used?
A3: The hydrochloride salt form enhances the stability and shelf-life of the compound. The protonated amine is less nucleophilic and less prone to degradation or unwanted side reactions during storage. However, for most reactions involving the amine, it must be neutralized to the free base form in situ or prior to the reaction.
Troubleshooting Guide: Preventing Side Reactions
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low yield in acylation/sulfonylation/urea formation reactions due to multiple products.
Cause: The unprotected primary amine is reacting with the intended electrophile, but also potentially with the nitrile group of another molecule or undergoing multiple additions.
Solution: Protect the primary amine before proceeding with the reaction. The choice of protecting group is crucial and depends on the subsequent reaction conditions.
Recommended Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability | Key Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA in DCM, HCl in dioxane) | Stable to bases, nucleophiles, and catalytic hydrogenation. | The tert-butyl cation formed during deprotection can lead to side reactions; use of a scavenger is recommended.[3] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., 20% piperidine in DMF) | Stable to acidic conditions. | Useful for orthogonal protection strategies with acid-labile groups. |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride (TFAA) | Basic conditions (e.g., K₂CO₃ in MeOH/H₂O) | Stable to acidic conditions. | Can be introduced under mild conditions.[4] |
Experimental Workflow for Amine Protection and Subsequent Reaction
Caption: General workflow for the functionalization of the amine group.
Issue 2: Difficulty in purifying the final product.
Cause: Formation of closely related side products or incomplete reaction/deprotection.
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction to completion. This prevents carrying unreacted starting material into the next step.
-
Purification of Intermediates: It is often easier to purify the N-protected intermediate before proceeding to the next step. Column chromatography on silica gel is a common method.
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Work-up Procedures: After deprotection with an acid (e.g., TFA), co-evaporation with a solvent like toluene can help remove residual acid. If the final product is a salt, precipitation from a non-polar solvent can be an effective purification step.
Issue 3: Degradation of the thiophene ring.
Cause: The thiophene ring can be sensitive to strong oxidizing agents or certain acidic conditions, especially at elevated temperatures.
Solution:
-
Mild Reaction Conditions: Whenever possible, use mild reaction conditions (room temperature or below).
-
Inert Atmosphere: For reactions sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Reagents: Avoid strong oxidizing agents unless a specific transformation of the thiophene ring is intended. The sulfur atom in thiophene can be oxidized.[1]
Key Experimental Protocols
Protocol 1: Boc Protection of 5-(Aminomethyl)thiophene-2-carbonitrile
This protocol describes the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
Materials:
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This compound
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add Et₃N (2.2 eq) or a saturated aqueous solution of NaHCO₃ (sufficient to neutralize the HCl salt) and stir until the starting material dissolves.
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Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield tert-butyl (5-cyanothiophen-2-yl)methylcarbamate.
Logical Diagram for Troubleshooting Boc Protection
Caption: Troubleshooting guide for the Boc protection reaction.
Protocol 2: N-Acylation of Boc-Protected 5-(Aminomethyl)thiophene-2-carbonitrile
This protocol describes the formation of an amide bond using an acyl chloride.
Materials:
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tert-butyl (5-cyanothiophen-2-yl)methylcarbamate (from Protocol 1)
-
Acyl chloride (e.g., acetyl chloride)
-
A non-nucleophilic base (e.g., pyridine or DIPEA)
-
Anhydrous DCM or THF
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) and the base (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
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Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting N-acylated, N-Boc protected product can be purified by chromatography or used directly in the next step.
Protocol 3: Boc Deprotection
This protocol details the removal of the Boc protecting group.
Materials:
-
N-acylated, N-Boc protected product (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (optional)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (20-50% v/v) at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
(Optional) Add toluene and co-evaporate to remove residual TFA.
-
The final acylated product is typically obtained as a TFA salt and can be purified by crystallization or chromatography.
By following these guidelines and protocols, researchers can effectively minimize side reactions and achieve higher yields and purity in their syntheses involving this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are several common synthetic strategies to prepare this compound. The choice of route often depends on the available starting materials, scale, and desired purity. The main approaches include:
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One-Pot Synthesis from 5-methyl-2-thiophenecarboxaldehyde: A patented process describes a multi-step, one-pot reaction sequence that avoids the isolation of intermediates.[1]
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Gabriel Synthesis from 5-(bromomethyl)thiophene-2-carbonitrile: This classic method for preparing primary amines involves the reaction of 5-(bromomethyl)thiophene-2-carbonitrile with potassium phthalimide, followed by hydrolysis.
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Reductive Amination of 5-(formyl)thiophene-2-carbonitrile: This approach involves the reaction of the corresponding aldehyde with an ammonia source in the presence of a reducing agent.
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Reduction of 5-(azidomethyl)thiophene-2-carbonitrile: This route involves the conversion of a halomethyl group to an azide, followed by reduction to the primary amine, for example, via the Staudinger reaction.
Q2: What are the key precursors for the synthesis of this compound?
A2: The key precursors are typically 5-(halomethyl)thiophene-2-carbonitrile (e.g., bromomethyl or chloromethyl derivatives) or 5-(formyl)thiophene-2-carbonitrile. These can be synthesized from commercially available thiophene derivatives. For instance, 5-(bromomethyl)thiophene-2-carbonitrile can be prepared by the radical bromination of 5-methylthiophene-2-carbonitrile.
Q3: How is the final hydrochloride salt of 5-(Aminomethyl)thiophene-2-carbonitrile typically formed?
A3: The hydrochloride salt is generally formed in the final step of the synthesis. After the primary amine is synthesized and purified, it is typically dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (HCl) in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions for different synthetic routes.
Route 1: Gabriel Synthesis
Issue 1: Low yield of N-(5-cyanothiophen-2-ylmethyl)phthalimide
| Potential Cause | Recommended Solution |
| Inactive Potassium Phthalimide | Use freshly opened or properly stored potassium phthalimide. Old reagents can absorb moisture and become less reactive. |
| Poor Solubility of Reactants | Use a suitable polar aprotic solvent such as DMF or DMSO to ensure all reactants are fully dissolved. |
| Inefficient Alkylation | Ensure the reaction temperature is appropriate (typically 50-100 °C). Consider adding a phase-transfer catalyst like a crown ether if solubility is an issue. |
| Side Reactions of the Alkyl Halide | Use a high-purity alkyl halide. Impurities can lead to competing reactions. |
Issue 2: Incomplete hydrolysis of N-(5-cyanothiophen-2-ylmethyl)phthalimide
| Potential Cause | Recommended Solution |
| Harsh Hydrolysis Conditions Degrading the Product | Use milder hydrolysis conditions. The Ing-Manske procedure, which uses hydrazine hydrate in refluxing ethanol, is often preferred over strong acid or base hydrolysis.[2] |
| Insufficient Reaction Time for Hydrolysis | Monitor the reaction by TLC to ensure complete consumption of the starting material. Extend the reaction time if necessary. |
| Precipitation of Phthalhydrazide Complicates Isolation | Phthalhydrazide, a byproduct of hydrazine-mediated hydrolysis, can be difficult to separate. Ensure complete precipitation before filtering. Washing the crude product with a suitable solvent can also help. |
Route 2: Reductive Amination
Issue 1: Low yield of the primary amine
| Potential Cause | Recommended Solution |
| Formation of Secondary and Tertiary Amine Byproducts | Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary amine. |
| Reduction of the Aldehyde to an Alcohol | Choose a reducing agent that is more selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for one-pot reductive aminations. |
| Instability of the Intermediate Imine | Ensure the reaction pH is controlled. A slightly acidic pH (around 5-6) is often optimal for imine formation. |
Issue 2: Difficulty in purifying the final product
| Potential Cause | Recommended Solution |
| Presence of Unreacted Aldehyde | Ensure the reaction goes to completion by monitoring with TLC or GC-MS. A bisulfite wash during workup can help remove residual aldehyde. |
| Contamination with Reducing Agent Byproducts | Follow a proper aqueous workup procedure to remove boron or other metal salts. An acidic wash can help to extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. |
Route 3: Azide Reduction (Staudinger Reaction)
Issue 1: Incomplete reaction of 5-(azidomethyl)thiophene-2-carbonitrile
| Potential Cause | Recommended Solution |
| Decomposition of Triphenylphosphine | Use freshly opened or purified triphenylphosphine. |
| Insufficient Water for Hydrolysis of the Iminophosphorane | Ensure sufficient water is present in the second step of the reaction to facilitate the hydrolysis of the iminophosphorane intermediate to the amine. |
Issue 2: Difficulty in removing triphenylphosphine oxide byproduct
| Potential Cause | Recommended Solution |
| High Solubility of Triphenylphosphine Oxide in the Product | Triphenylphosphine oxide can be challenging to remove by chromatography. Precipitation from a suitable solvent system (e.g., diethyl ether/hexanes) can be effective. Acid-base extraction can also be used to separate the basic amine product from the neutral phosphine oxide. |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
Step 1: Synthesis of N-(5-cyanothiophen-2-ylmethyl)phthalimide
-
To a solution of 5-(bromomethyl)thiophene-2-carbonitrile (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain N-(5-cyanothiophen-2-ylmethyl)phthalimide.
Step 2: Hydrolysis to 5-(Aminomethyl)thiophene-2-carbonitrile
-
Suspend N-(5-cyanothiophen-2-ylmethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude primary amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 5-(aminomethyl)thiophene-2-carbonitrile in a minimal amount of isopropanol.
-
Slowly add a solution of HCl in isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate. Filter the solid, wash with cold isopropanol, and dry under vacuum.
Protocol 2: Reductive Amination of 5-(formyl)thiophene-2-carbonitrile
-
Dissolve 5-(formyl)thiophene-2-carbonitrile (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude amine.
-
Follow Step 3 of Protocol 1 for the formation of the hydrochloride salt.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amination Methods
| Parameter | Gabriel Synthesis | Reductive Amination | Azide Reduction (Staudinger) |
| Starting Material | 5-(bromomethyl)thiophene-2-carbonitrile | 5-(formyl)thiophene-2-carbonitrile | 5-(azidomethyl)thiophene-2-carbonitrile |
| Key Reagents | Potassium phthalimide, Hydrazine hydrate | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₄) | Triphenylphosphine, Water |
| Typical Solvents | DMF, Ethanol | Methanol, Ethanol | THF, Water |
| Reaction Temperature | 80 °C (alkylation), Reflux (hydrolysis) | 0 °C to Room Temperature | Room Temperature to Reflux |
| Key Byproducts | Phthalhydrazide | Borate salts, di- and tri-alkylated amines | Triphenylphosphine oxide |
| Yield | Moderate to Good | Moderate to Good | Good to Excellent |
| Purity Concerns | Removal of phthalhydrazide | Over-alkylation, aldehyde reduction | Removal of phosphine oxide |
Visualizations
Caption: Experimental workflow for the Gabriel synthesis.
Caption: Experimental workflow for reductive amination.
Caption: Troubleshooting logic for low product yield.
References
stability and storage guidelines for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. Recommendations vary slightly among suppliers, but the general consensus is to store the compound in a cool, dry, and dark environment. For specific temperature guidelines, please refer to the table below. Always refer to the product-specific information provided by the supplier.
Q2: Is this compound sensitive to light?
A2: Yes, some suppliers recommend protecting the compound from light[1]. To prevent potential photodegradation, it is best practice to store it in an opaque or amber-colored vial in a dark location.
Q3: Is this compound sensitive to air or moisture?
A3: Information from suppliers of similar compounds suggests that it may be sensitive to air and moisture. It is recommended to keep the container tightly sealed and store it in a dry environment[2]. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q4: What materials are incompatible with this compound?
A4: Safety data for related compounds indicate that this compound may be incompatible with strong oxidizing agents and strong bases[3][4]. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Compound degradation due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see table below). Check for exposure to light, moisture, or incompatible materials.
-
Assess Purity: If degradation is suspected, re-analyze the purity of the compound using techniques such as HPLC, NMR, or mass spectrometry.
-
Use a Fresh Sample: If possible, use a new, unopened vial of the compound to repeat the experiment and compare the results.
-
Issue 2: The compound has changed in appearance (e.g., color change, clumping).
-
Possible Cause: This could be a sign of degradation or moisture absorption. The compound is typically a grey solid[5].
-
Troubleshooting Steps:
-
Evaluate for Moisture: Clumping may indicate that the compound has absorbed moisture. Ensure the container is always tightly sealed.
-
Check for Contamination: A change in color could indicate contamination or degradation. Review handling procedures to minimize the risk of introducing contaminants.
-
Purity Analysis: Perform a purity analysis to determine if the compound is still suitable for your application.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | 0-8 °C | [5] |
| 4°C | [1] | |
| Room Temperature | [2] | |
| Atmosphere | Sealed in a dry environment | [2] |
| Store under an inert gas | ||
| Light | Protect from light | [1] |
| Container | Keep containers tightly closed | [3][6][7] |
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol provides a general framework for conducting a stability study. The specific conditions should be adapted based on the intended application and storage environments.
-
Sample Preparation:
-
Aliquot the this compound into several vials to avoid repeated opening and closing of the main stock.
-
Prepare solutions of the compound in relevant solvents at a known concentration.
-
-
Stress Conditions:
-
Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, room temperature, 40°C).
-
Light: Expose some samples to UV and/or fluorescent light, while keeping control samples in the dark.
-
Humidity: Store samples in environments with controlled humidity levels (e.g., using desiccators with different saturated salt solutions).
-
pH: For solutions, assess stability in buffers of different pH values.
-
-
Time Points:
-
Establish a timeline for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, analyze the samples using a suitable analytical method like reverse-phase HPLC with a UV detector to quantify the parent compound and detect any degradation products.
-
Characterize any significant degradation products using LC-MS or NMR.
-
-
Data Evaluation:
-
Plot the concentration of the parent compound against time for each condition to determine the degradation rate.
-
Calculate the shelf-life under different conditions based on an acceptable level of degradation (e.g., 90% of the initial concentration remaining).
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride (CAS No. 172349-10-9).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar thiophene compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin and serious eye irritation.[1][3] All chemical products should be handled with the assumption of "unknown hazards and toxicity".
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always use personal protective equipment (PPE) approved under appropriate government standards.[1] Recommended PPE includes:
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4][5]
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]
Q3: I feel unwell after potentially inhaling dust from the compound. What should I do?
A3: If you inhale the substance, immediately remove yourself to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Q4: What is the correct procedure if the compound comes into contact with my skin or eyes?
A4:
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs or if you feel unwell, call a POISON CENTER or doctor.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice or attention.[1][5]
Q5: How should I properly store this compound?
A5: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6] It is also recommended to keep it under an inert gas and away from heat, sparks, and open flames.[1][4][6]
Q6: Are there any known incompatibilities with this compound?
A6: Yes, you should avoid contact with strong oxidizing agents and strong bases.[4][7]
Hazard Summary and GHS Classification
The following table summarizes the likely hazard classification for this compound based on data for analogous compounds.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] |
Experimental Protocols
Protocol for Handling a Small Spill
This protocol outlines the steps for safely managing a small laboratory spill of this compound.
1.0 Objective: To safely clean and decontaminate a small spill of this compound, protecting personnel and the environment.
2.0 Materials:
-
Personal Protective Equipment (PPE): safety goggles, face shield, gloves, lab coat, and respirator.
-
Inert absorbent material (e.g., vermiculite, dry sand).
-
Spark-proof tools (e.g., non-metallic scoop).[4]
-
Sealable, labeled container for waste disposal.
-
Chemical fume hood.
3.0 Procedure:
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel. Ensure the area is well-ventilated, preferably by working under a chemical fume hood.[4]
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Cover the spill with an inert absorbent material.[4]
-
Collect the Material: Carefully sweep or scoop up the absorbed material using spark-proof tools.[4] Avoid generating dust.[8]
-
Dispose of Waste: Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.[4][8]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after completing the cleanup.[1]
Visual Workflow and Decision Making
Diagram: Spill Response Workflow
The following diagram illustrates the decision-making process and workflow for responding to a spill of this compound.
Caption: Decision workflow for handling a chemical spill.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and scalable method is a one-pot synthesis starting from 5-methyl-2-thiophenecarboxaldehyde. This multi-step process involves the formation of an oxime, conversion to a nitrile, subsequent bromination of the methyl group, followed by an azide displacement and reduction to the primary amine, and finally, salt formation.[1]
Q2: What are the critical intermediates in this synthetic pathway?
The key intermediates in this process are:
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5-Methyl-2-thiophenecarboxaldehyde oxime
-
5-Methyl-2-thiophenecarbonitrile
-
5-(Bromomethyl)thiophene-2-carbonitrile
-
5-(Azidomethyl)thiophene-2-carbonitrile
Q3: My final product shows a significant amount of a dibrominated impurity. How can I avoid this?
The formation of a dibrominated byproduct, 5-(dibromomethyl)thiophene-2-carbonitrile, typically occurs during the radical bromination of the 5-methyl group. To minimize this, it is crucial to control the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS). Using a slight excess of NBS should be avoided. Portion-wise addition of NBS can also help in maintaining a low concentration of the brominating agent, thus reducing the chance of double bromination.
Q4: I am observing incomplete conversion of 5-(bromomethyl)thiophene-2-carbonitrile to the azide intermediate. What could be the reason?
Incomplete conversion in this step could be due to several factors:
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Low reaction temperature: Ensure the reaction is carried out at the optimal temperature to drive the reaction to completion.
-
Purity of the azide reagent: Use a high-purity source of sodium azide.
-
Insufficient reaction time: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC and ensure it is allowed to run to completion.
Q5: The final hydrochloride salt is discolored. What is the likely cause and how can it be purified?
Discoloration in the final product can arise from residual impurities carried over from previous steps or from degradation of the product. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/ether. Activated carbon treatment during the recrystallization process can also help in removing colored impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in the bromination step | - Incomplete reaction. - Degradation of the product. - Inefficient radical initiation. | - Monitor the reaction by TLC or HPLC to ensure completion. - Avoid prolonged heating. - Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide).[2] |
| Presence of 5-methylthiophene-2-carbonitrile in the final product | - Incomplete bromination of the starting material. | - Ensure the correct stoichiometry of the brominating agent (e.g., NBS). - Increase the reaction time or temperature as needed, while monitoring for side product formation.[2][3] |
| Formation of 5-(hydroxymethyl)thiophene-2-carbonitrile | - Hydrolysis of the 5-(bromomethyl) or 5-(chloromethyl) intermediate. | - Ensure anhydrous reaction conditions during the halogenation and subsequent amination steps. - Promptly use the halogenated intermediate in the next step. |
| Broad or multiple peaks in HPLC analysis of the final product | - Presence of multiple impurities. - Degradation of the product on the column. | - Identify the impurities by LC-MS or other spectroscopic methods. - Optimize the purification process (e.g., recrystallization solvent and conditions). - Adjust HPLC conditions (e.g., pH of the mobile phase) to ensure product stability. |
| Difficulty in isolating the final hydrochloride salt | - Product is oily or does not precipitate. - Incorrect pH. | - Ensure the solution is sufficiently concentrated before adding the precipitating solvent (e.g., diethyl ether). - Adjust the pH with HCl to ensure complete salt formation. |
Experimental Protocols
Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile[2][3]
This protocol describes the radical bromination of 5-methylthiophene-2-carbonitrile.
Materials:
-
5-methylthiophene-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 5-methylthiophene-2-carbonitrile in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 5-(bromomethyl)thiophene-2-carbonitrile.
One-Pot Synthesis of this compound[1]
This protocol is based on the patent describing a one-pot synthesis.
Materials:
-
5-Methyl-2-thiophenecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
A suitable solvent (e.g., benzene or toluene)
-
Brominating agent (e.g., NBS)
-
Radical initiator (e.g., AIBN)
-
Sodium azide
-
Triphenylphosphine
-
Hydrochloric acid
Procedure:
-
Oxime Formation: React 5-methyl-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine.
-
Nitrile Formation: The resulting oxime is dehydrated, for instance by reaction with acetic anhydride followed by elimination, to yield 5-methyl-2-thiophenecarbonitrile.
-
Bromination: To the same reaction vessel, add a brominating agent like N-bromosuccinimide and a radical initiator to carry out the bromination of the methyl group to form 5-(bromomethyl)thiophene-2-carbonitrile.
-
Azide Formation: The brominated intermediate is then reacted with sodium azide to produce 5-(azidomethyl)thiophene-2-carbonitrile.
-
Reduction and Salt Formation: The azide is reduced to the primary amine using a reducing agent like triphenylphosphine followed by hydrolysis. The resulting amine is then treated with hydrochloric acid to precipitate the final product, this compound. The product can be isolated by filtration.
Visualizations
Caption: One-pot synthesis workflow for 5-(Aminomethyl)thiophene-2-carbonitrile HCl.
Caption: Potential impurity formation pathways during synthesis.
References
troubleshooting failed reactions with 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile heterocyclic building block used in organic synthesis.[1] Its structure, featuring a primary amine and a nitrile group on a thiophene ring, makes it a valuable intermediate for creating more complex molecules.[1] It is particularly useful in the development of pharmaceuticals, such as kinase inhibitors for targeted cancer therapies, and in the synthesis of advanced materials like conductive polymers.[1][2]
Q2: How should I handle and store this compound?
This compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is typically a grey solid and should be stored in a tightly sealed container in a cool, dry place, often at temperatures between 0-8 °C.[1]
Q3: What are the common types of reactions performed with this compound?
The primary amino group of this compound is a key reactive site, making it suitable for a variety of reactions, including:
-
Acylation/Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Cyclization Reactions: Utilized as a scaffold to construct fused heterocyclic ring systems.[1]
Troubleshooting Failed Reactions
Amide Coupling / Acylation Reactions
Q4: My amide coupling reaction with this compound has a low yield. What are the possible causes and solutions?
Low yields in amide coupling reactions can stem from several factors. Here is a systematic guide to troubleshooting this issue.
Troubleshooting Amide Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature. - Use a more efficient coupling reagent (e.g., HATU, HOBt/EDC).[3][4] - Ensure the use of an appropriate base (e.g., DIPEA, Et3N) to neutralize the HCl salt and scavenge the acid produced during the reaction. |
| Side reactions | - Hydrolysis of the nitrile group: Avoid strongly acidic or basic conditions and prolonged exposure to water.[3] - Polymerization: Use dilute reaction conditions and moderate temperatures. |
| Starting material degradation | - Ensure the quality and purity of your starting materials and solvents. - Use freshly opened, anhydrous solvents. |
| Product isolation issues | - Optimize the work-up and purification procedure. The product may be partially soluble in the aqueous phase. - Consider alternative extraction solvents or chromatography conditions. |
Experimental Protocol: General Amide Coupling
A general protocol for the amide coupling of a carboxylic acid with this compound is as follows:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is a general guideline and may require optimization for specific substrates.
Reductive Amination Reactions
Q5: I am attempting a reductive amination with an aldehyde/ketone and this compound, but the reaction is not proceeding as expected. What should I check?
Failed or low-yielding reductive aminations can be due to issues with imine formation or the reduction step.
Troubleshooting Reductive Amination Reactions
| Potential Cause | Troubleshooting Steps |
| Inefficient imine formation | - Ensure the reaction is run under mildly acidic conditions (pH 4-5) to catalyze imine formation.[5] - Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine. - Monitor imine formation by NMR or IR before adding the reducing agent. |
| Decomposition of starting materials | - The aldehyde may be unstable under the reaction conditions. Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which allows for a one-pot reaction without isolating the imine.[5] |
| Ineffective reduction | - Choose an appropriate reducing agent. Sodium cyanoborohydride (NaBH3CN) is effective at reducing imines in the presence of aldehydes.[5] - Ensure the reducing agent is active and has not decomposed. |
| Side reactions | - Over-alkylation: Use a 1:1 stoichiometry of the amine and the carbonyl compound. - Aldehyde/ketone reduction: Use a selective reducing agent that preferentially reduces the imine over the carbonyl group (e.g., NaBH3CN).[5] |
Experimental Protocol: General Reductive Amination
A representative one-pot protocol for reductive amination is as follows:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane.
-
Add a mild acid catalyst, such as acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), in portions.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Note: This is a general guideline and may require optimization for specific substrates.
Potential Side Reactions and Their Prevention
Q6: I am observing an unexpected byproduct in my reaction. What are the likely side reactions with this compound?
Two common side reactions to be aware of are hydrolysis of the nitrile group and polymerization of the thiophene ring.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.
-
Prevention: Maintain neutral or mildly acidic/basic conditions, use anhydrous solvents, and avoid prolonged reaction times at high temperatures.
-
-
Polymerization: Thiophene and its derivatives can undergo oxidative polymerization, especially in the presence of strong oxidizing agents or under certain electrochemical conditions. This can lead to the formation of dark, insoluble materials.
-
Prevention: Avoid strong oxidants, work under an inert atmosphere (e.g., nitrogen or argon) if necessary, and use moderate reaction temperatures.
-
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Caption: Generalized signaling pathway for amide coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of the one-pot reaction process for synthesizing this compound?
A1: The one-pot synthesis process offers several advantages for large-scale production, including:
-
Reduced Solvent Usage: The entire reaction sequence can be carried out in a single solvent, eliminating the need for solvent distillation between steps.[1]
-
Simplified Operations: It avoids the need for distillation and purification of intermediates, streamlining the manufacturing process.[1]
-
Cost-Effectiveness: Eliminating intermediate workups and reducing solvent use leads to significant cost savings.[1]
-
Increased Yield: The continuous nature of the reaction can lead to higher overall yields.[1]
-
Enhanced Safety: An explosive azide intermediate is used in situ without the need for isolation and distillation.[1]
Q2: What is a critical intermediate in the synthesis, and how is it handled?
A2: A key intermediate is an azido compound. Due to its potential for being explosive, it is not isolated or distilled. Instead, it is used directly in the subsequent reaction step within the same reaction vessel, which is a significant safety feature of the one-pot process.[1]
Q3: How are impurities, such as the dibromo compound, removed in this process?
A3: The dibromomethylthiophene carbonitrile (DBMT-CN) byproduct can be removed by filtration after the final reaction step, avoiding the need for distillation.[1] The final product, 5-(aminomethyl)-2-thiophenecarbonitrile HCl, can be crystallized to remove previous impurities.[1]
Q4: What is the role of triphenylphosphine (PPh3) in the reaction?
A4: Triphenylphosphine is used to react with the azido intermediate to form an iminophosphorane. This iminophosphorane is then hydrolyzed to produce the desired primary amine.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete hydrolysis of the iminophosphorane intermediate. | Ensure the reaction is heated to the appropriate temperature (50°C to 150°C depending on the solvent) for a sufficient time (e.g., 3 hours at 70°C).[1] Monitor the reaction completion by HPLC.[1] |
| Sub-optimal addition of triphenylphosphine (PPh3). | Add PPh3 in portions while maintaining the temperature below 30°C.[1] Use 1.0 to 1.5 equivalents of PPh3.[1] | |
| Loss of product during crystallization and filtration. | Optimize the crystallization conditions (solvent, temperature profile) to maximize crystal size and recovery. Ensure efficient solid-liquid separation during filtration. | |
| Presence of Dibromo Impurity in Final Product | Inefficient removal during filtration. | Ensure the filtration process is effective in removing the solid dibromo compound. Consider a pre-filtration step before the final product crystallization if necessary.[1] |
| Final Product is Off-Color | Presence of colored impurities from starting materials or side reactions. | Treat the crude product solution with activated carbon before crystallization. Recrystallize the final product from a suitable solvent system. |
| Poor Crystallization of the Hydrochloride Salt | Incorrect pH during acid-base workup. | Carefully adjust the pH with an inorganic hydrochloric acid solution to ensure complete salt formation.[1] |
| Presence of residual solvents or impurities inhibiting crystallization. | Ensure the previous reaction steps are complete and byproducts are removed. Consider a solvent swap to a more suitable crystallization solvent. | |
| Exothermic Reaction During PPh3 Addition | Reaction rate is too fast. | Cool the reaction mixture (e.g., to 15°C) before adding PPh3.[1] Add the PPh3 in small portions to control the exotherm.[1] |
Experimental Protocols
Key Synthesis Step: Preparation of 5-(aminomethyl)-2-thiophenecarbonitrile HCl from Azido Intermediate
This protocol is adapted from the process described in US Patent 7,015,337 B2.[1]
Materials:
-
Solution of the azido intermediate in benzene
-
Triphenylphosphine (PPh3)
-
Water
-
Hydrochloric acid solution
Procedure:
-
Iminophosphorane Formation:
-
Cool the benzene solution containing the azido compound (approximately 7.13 moles) to 15°C.
-
Slowly add triphenylphosphine (1.95 kg, 7.41 moles) in portions, ensuring the temperature does not exceed 30°C.
-
Stir the mixture at room temperature.
-
-
Hydrolysis:
-
Once the formation of the iminophosphorane is complete (monitor by a suitable method like TLC or HPLC), add water (1.28 L).
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the completion of the hydrolysis by HPLC.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the solution to room temperature.
-
Perform an acid-base workup to isolate the free amine.
-
Treat the organic layer containing the amine with an inorganic hydrochloric acid solution to precipitate the hydrochloride salt.
-
Filter the solid product and wash with a suitable solvent.
-
Dry the product under vacuum.
-
Data Presentation
Table 1: Summary of a Representative Synthesis Step [1]
| Parameter | Value | Notes |
| Starting Material | Azido intermediate solution in benzene | 7.13 moles (assumed yield from previous step) |
| Reagent | Triphenylphosphine (PPh3) | 1.95 kg (7.41 moles, ~1.04 equivalents) |
| Reagent Addition Temperature | < 30°C | Cooled to 15°C before addition |
| Hydrolysis Temperature | 70°C | |
| Hydrolysis Time | 3 hours | Monitored by HPLC |
| Final Product | 5-(Aminomethyl)thiophene-2-carbonitrile HCl | Isolated as a solid |
Visualizations
Caption: Synthesis workflow from the azido intermediate.
Caption: Decision tree for troubleshooting low product yield.
References
Validation & Comparative
Comparative Spectroscopic Analysis of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride and its structural analogs. Due to the limited availability of public domain spectral data for the primary compound, this guide focuses on the experimental data of suitable alternatives to predict and understand its key spectroscopic features. The selected analogs for comparison are 2-Thiophenecarbonitrile, 3-Aminomethyl-benzonitrile hydrochloride, and Benzylamine hydrochloride.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science research. A thorough understanding of its structural and electronic properties through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for its application. This guide aims to provide a comparative framework for its spectral analysis.
Data Presentation
NMR Spectral Data Comparison
Publicly available, experimentally determined NMR data for this compound could not be located. The following table presents available ¹³C NMR data for a structural analog, Benzylamine hydrochloride, and predicted ¹H NMR chemical shifts for the thiophene protons of the target compound based on known substituent effects on the thiophene ring.
| Compound Name | Nucleus | Atom No. | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |
| 5-(Aminomethyl)thiophene-2-carbonitrile HCl (Predicted) | ¹H | H-3, H-4 | ~7.0 - 7.5 | Doublet | DMSO-d₆ | N/A |
| Benzylamine hydrochloride | ¹³C | C1 | 135.2 | Singlet | D₂O | ChemicalBook[1] |
| C2, C6 | 130.5 | Doublet | D₂O | ChemicalBook[1] | ||
| C3, C5 | 129.8 | Doublet | D₂O | ChemicalBook[1] | ||
| C4 | 129.2 | Doublet | D₂O | ChemicalBook[1] | ||
| CH₂ | 45.3 | Triplet | D₂O | ChemicalBook[1] |
Mass Spectrometry Data Comparison
The following table summarizes the key mass spectrometry data for 2-Thiophenecarbonitrile, a structural analog of the target compound. No public mass spectrometry data for this compound was found.
| Compound Name | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragments (m/z) | Reference |
| 2-Thiophenecarbonitrile | Electron Ionization (EI) | 109 | 109 (M+), 82, 69, 58, 45 | NIST WebBook[2] |
Experimental Protocols
General NMR Spectroscopy Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a longer relaxation delay (2-10 seconds) to ensure accurate integration of quaternary carbons.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
General Mass Spectrometry Protocol
A general protocol for acquiring mass spectra of small organic molecules using Electrospray Ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent that is compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
Mandatory Visualization
Caption: Structural relationship between the target compound and its alternatives.
Caption: A logical workflow for the spectroscopic analysis of organic compounds.
References
A Comparative Guide to 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride and Other Thiophene Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, a key building block in pharmaceutical synthesis, against other notable thiophene derivatives, supported by experimental data.
Overview of Thiophene Derivatives
Thiophene and its derivatives are five-membered heterocyclic compounds containing a sulfur atom. The aromatic nature of the thiophene ring and its ability to engage in various molecular interactions make it an attractive pharmacophore.[1] The introduction of different substituents onto the thiophene ring can significantly modulate the compound's physicochemical properties and biological activity. This has led to the development of a vast library of thiophene derivatives with applications in various therapeutic areas.
Performance Comparison of Thiophene Derivatives
While this compound is primarily recognized as a versatile intermediate in the synthesis of targeted therapies for oncology and neurology, a direct head-to-head comparison with other thiophene derivatives in terms of biological activity is not extensively documented in publicly available literature.[2] However, by examining the performance of other thiophene derivatives with similar structural motifs or therapeutic targets, we can infer the potential landscape of its biological efficacy.
Anticancer Activity
Numerous thiophene derivatives have been investigated for their potential as anticancer agents, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, such as kinases.[3][4]
Below is a table summarizing the in vitro anticancer activity of several thiophene derivatives, providing a benchmark for potential therapeutic applications.
| Compound/Derivative Class | Target/Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivative (Compound 5) | FLT3 Kinase | 32.435 ± 5.5 | - | - |
| Thiophene-based EGFR/HER2 Inhibitor (Compound 21a) | EGFR | 0.00047 | - | - |
| Thiophene-based EGFR/HER2 Inhibitor (Compound 21a) | HER2 | 0.00014 | - | - |
| Thiophene-Pyrazolourea Derivative (Compound 6) | JNK3 Kinase | 0.05 | - | - |
| Aminomethylated Isoliquiritigenin Derivative (Compound 15) | PC-3 (Prostate Cancer) | 35.14 (72h) | Isoliquiritigenin | >100 |
| Aminomethylated Isoliquiritigenin Derivative (Compound 15) | HO-8910 (Ovarian Cancer) | 37.85 | Isoliquiritigenin | >100 |
| Aminomethylated Isoliquiritigenin Derivative (Compound 15) | MCF-7 (Breast Cancer) | - | Isoliquiritigenin | >100 |
Table 1: In vitro anticancer and kinase inhibitory activity of selected thiophene derivatives.[5][6][7]
Neurological Applications
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of thiophene derivatives.
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (thiophene derivatives)
-
Kinase reaction buffer
-
Wash buffer
-
Detection antibody (e.g., anti-phospho-substrate antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplates
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the kinase-specific substrate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound substrate.
-
Compound Addition: Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction: Prepare a master mix containing the recombinant kinase and ATP in the kinase reaction buffer. Add this mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Wash the plate and add the primary detection antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add the TMB substrate. Allow the color to develop for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (thiophene derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures.
The MAPK/ERK signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[9] Thiophene derivatives have been shown to target components of this pathway, such as MEK, leading to the inhibition of downstream signaling and a reduction in cancer cell proliferation.[9]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride in Anticoagulant Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, a key intermediate in the development of anticoagulants, and evaluates its utility against an alternative thiophene-based precursor in the synthesis of a clinically relevant antithrombotic agent.
While direct bioactivity data for this compound is not extensively documented, its significant role as a building block in the creation of potent bioactive molecules is well-established, particularly in the synthesis of thrombin inhibitors.[1] A patent highlights its use as an essential moiety in the development of novel thrombin inhibitors for the prevention of blood coagulation and the treatment of thrombosis. This indirect validation of its bioactivity underscores its importance in medicinal chemistry.
This guide will delve into the synthetic utility of this compound in the context of creating powerful thrombin inhibitors and compare it to the synthetic pathway of a widely-used anticoagulant, Rivaroxaban, which is synthesized from a different thiophene derivative.
Comparative Analysis of Thiophene-Based Intermediates in Anticoagulant Synthesis
This section compares the synthesis and performance of final anticoagulant compounds derived from two different thiophene-based intermediates: the conceptual synthesis of a diamino benzo[b]thiophene thrombin inhibitor from a precursor structurally related to this compound, and the established synthesis of the Factor Xa inhibitor Rivaroxaban from 5-chlorothiophene-2-carbonyl chloride.
| Feature | Diamino Benzo[b]thiophene Thrombin Inhibitor | Rivaroxaban (Factor Xa Inhibitor) |
| Thiophene Intermediate | Benzo[b]thiophene precursor | 5-chlorothiophene-2-carbonyl chloride |
| Therapeutic Target | Thrombin | Factor Xa |
| Reported Potency (Final Compound) | High potency with Kass values in the range of 903-1271 x 106 L/mol | High potency with a Ki of 0.4 nM |
| In Vitro Anticoagulant Activity | Potent anticoagulant effects in thrombin time (TT), activated partial thromboplastin time (aPTT), and prothrombin time (PT) assays. | Potently inhibits prothrombinase activity (IC50 of 2.1 nM) and clot-associated Factor Xa activity (IC50 of 75 nM). |
Experimental Protocols
Conceptual Synthesis of a Diamino Benzo[b]thiophene Thrombin Inhibitor
The following protocol is based on the synthetic strategies for diamino benzo[b]thiophene derivatives, which are potent thrombin inhibitors. The synthesis of these complex molecules involves a multi-step process starting from a suitably substituted benzo[b]thiophene core. While a direct protocol starting from this compound is not available, this conceptual outline is based on established synthetic routes for this class of compounds.
Step 1: Synthesis of the 2,3-disubstituted benzo[b]thiophene core
A common method to prepare the 2,3-disubstituted benzo[b]thiophene scaffold involves the palladium-catalyzed coupling of a terminal acetylene with an ortho-iodothioanisole, followed by electrophilic cyclization.
-
Reaction: o-iodothioanisole is reacted with a terminal acetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.
-
Cyclization: The resulting o-(1-alkynyl)thioanisole derivative is then treated with an electrophile such as iodine or bromine to induce cyclization and form the 2,3-disubstituted benzo[b]thiophene.
Step 2: Functionalization of the Benzo[b]thiophene Core
Further functionalization at various positions of the benzo[b]thiophene ring is then carried out to introduce the necessary side chains for thrombin inhibition. This often involves Suzuki or Stille couplings to introduce aryl or heteroaryl groups, followed by modifications to these appended groups.
Step 3: Introduction of the Diamino Side Chains
The characteristic diamino side chains are typically introduced in the final steps of the synthesis. This can be achieved through various methods, including reductive amination of a corresponding aldehyde or ketone, or by nucleophilic substitution of a suitable leaving group with an amine.
Synthesis of Rivaroxaban from 5-chlorothiophene-2-carbonyl chloride
The synthesis of Rivaroxaban is a well-established multi-step process where the thiophene moiety is introduced in the final step.
Step 1: Preparation of 5-chlorothiophene-2-carbonyl chloride
-
Reaction: 5-chlorothiophene-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane or toluene.
-
Purification: The resulting acid chloride is typically used in the next step without further purification after removal of the excess chlorinating agent and solvent.
Step 2: Synthesis of the Oxazolidinone Core
The synthesis of the (S)-4-(4-(5-(aminomethyl)-2-oxazolidinon-3-yl)phenyl)morpholin-3-one intermediate is a key part of the Rivaroxaban synthesis and is achieved through a multi-step sequence.
Step 3: Acylation with 5-chlorothiophene-2-carbonyl chloride
-
Reaction: The (S)-4-(4-(5-(aminomethyl)-2-oxazolidinon-3-yl)phenyl)morpholin-3-one intermediate is reacted with 5-chlorothiophene-2-carbonyl chloride in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane.
-
Purification: The final product, Rivaroxaban, is then purified by crystallization or chromatography.
Visualizing the Pathways
To better understand the biological context and the synthetic process, the following diagrams illustrate the coagulation cascade targeted by these anticoagulants and a generalized workflow for their synthesis.
References
A Comparative Guide to the Structure-Activity Relationship of Thiophene-Based Anticancer Agents
Introduction: While specific structure-activity relationship (SAR) studies on 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride analogs are not extensively available in public literature, this guide provides a detailed comparative analysis of a closely related and therapeutically relevant class of compounds: thieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives. This series of compounds has been investigated for its potential as anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] The insights from this analysis can inform researchers, scientists, and drug development professionals on the structural modifications that influence the biological activity of substituted thiophene scaffolds.
The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer properties.[2][3][4] The activity of thiophene derivatives is significantly influenced by the nature and position of their substituents.[2] This guide focuses on a series of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile analogs and evaluates their cytotoxic effects on cancer cell lines and their inhibitory activity against wild-type EGFR (EGFRWT) and its mutant form (EGFRT790M).
Quantitative Data Summary
The biological activities of the synthesized thieno[2,3-b]thiophene derivatives were evaluated based on their cytotoxicity against two human cancer cell lines, MCF-7 (breast cancer) and A549 (lung cancer), and their enzymatic inhibition of EGFRWT and EGFRT790M.[1] The data is summarized in the tables below.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Thieno[2,3-b]thiophene Analogs [1]
| Compound | Structure | MCF-7 (IC50 µM) | A549 (IC50 µM) |
| 1 | 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | 1.89 | 2.01 |
| 2 | Pyrimido[4'',3'':4',5']thieno[3',2':4,5]thieno[3,2-d]pyrimidine-4,7-diamine | 0.95 | 1.02 |
| 3 | 2,7-Diamino-4,9-dihydropyrimido[4,5-b]pyrimido[4',5':4,5]thieno[2,3-f]azepine-4,9-dione | 1.05 | 1.23 |
| 4 | 2,7-Diamino-4,9-dihydropyrimido[4,5-b]pyrimido[4',5':4,5]thieno[2,3-f]azepine-4,9-dithione | 1.88 | 2.11 |
| 5 | 1,8-Diimino-2,7-diphenyl-1,4,7,8-tetrahydro-2H,5H-9,10-dithia-2,4,5,7-tetraaza-indeno[1,2-a]indene-3,6-dione | 3.54 | 4.87 |
| 6 | 2,8-Diimino-1,7-diphenyl-1,2,3,4,6,7,8,9-octahydro-5,10-dithia-1,3,4,6,7,9-hexaazadicyclopenta[a,e]pentalene | 4.01 | 5.23 |
| 7 | 2,9-Diimino-1,8-diphenyl-1,2,3,4,5,7,8,9,10,11-decahydro-6,12-dithia-1,3,4,5,7,8,10,11-octaazadicyclohepta[a,e]pentalene | 5.21 | 6.88 |
| Erlotinib | (Reference Drug) | 4.20 | 4.21 |
| Doxorubicin | (Reference Drug) | 0.88 | 0.95 |
IC50 is the concentration of the compound that inhibits 50% of cell growth.
Table 2: In Vitro EGFR Kinase Inhibitory Activity (IC50 in µM) of Thieno[2,3-b]thiophene Analogs [1]
| Compound | EGFRWT (IC50 µM) | EGFRT790M (IC50 µM) |
| 1 | 0.29 | 5.21 |
| 2 | 0.28 | 5.02 |
| 3 | 0.29 | 5.33 |
| 4 | 0.75 | 7.98 |
| 5 | 2.02 | 10.21 |
| 6 | 2.77 | 12.54 |
| 7 | 3.27 | 15.87 |
| Erlotinib | 0.32 | 6.01 |
IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity.
Experimental Protocols
The in vitro cytotoxicity of the thieno[2,3-b]thiophene analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Human cancer cell lines (MCF-7 and A549) are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: Following the treatment period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[5]
-
Formazan Solubilization: After incubation with MTT, a solubilization solution (e.g., 100 µL of DMSO or a specialized detergent reagent) is added to each well to dissolve the insoluble purple formazan crystals.[5][6]
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength is typically set to be more than 650 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
The inhibitory activity of the compounds against EGFR was quantified using an HTRF assay.[1][7] This method measures the phosphorylation of a substrate by the kinase.
-
Reaction Setup: The assay is typically performed in a low-volume 96- or 384-well plate. The reaction mixture contains the EGFR enzyme (either wild-type or mutant), a biotinylated substrate peptide, and the test compound at various concentrations.[8]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is incubated for a specific time (e.g., 30-60 minutes) at room temperature to allow for substrate phosphorylation.[9]
-
Detection: The reaction is stopped by the addition of a detection solution containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.
-
Signal Measurement: The plate is incubated to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate. The HTRF signal is then read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the HTRF signal. IC50 values are calculated from the dose-response curves.
Structure-Activity Relationship (SAR) and Visualization
The data from the tables reveals key structure-activity relationships for this series of thieno[2,3-b]thiophene derivatives.
-
Core Scaffold: The fused thieno[2,3-b]thiophene core appears to be a favorable scaffold for EGFR inhibition.
-
Cyclization and Ring Expansion: The cyclization of the diamino groups into fused pyrimidine rings (compounds 2 , 3 , and 4 ) generally maintains or improves cytotoxic and EGFR inhibitory activity compared to the parent diamine (1 ). Specifically, compound 2 , with a fused pyrimido[4,5-b]pyrimidine system, showed the most potent activity against both cell lines and EGFRWT.[1]
-
Effect of Carbonyl and Thiocarbonyl Groups: The introduction of carbonyl groups (compound 3 ) or thiocarbonyl groups (compound 4 ) in the fused ring system slightly reduces the activity compared to the aromatic system of compound 2 .[1]
-
Bulky Substituents: The addition of bulky phenyl-containing fused ring systems (compounds 5 , 6 , and 7 ) leads to a significant decrease in both cytotoxicity and EGFR inhibitory activity. This suggests that larger, more complex ring systems may hinder optimal binding to the EGFR active site.
The following diagram illustrates the logical flow of the SAR study, from the core structure to the evaluation of its analogs.
Caption: Logical workflow of the SAR study on thieno[2,3-b]thiophene analogs.
References
- 1. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Purity Assessment of Synthesized 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for assessing the purity of synthesized 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride. Detailed experimental protocols and illustrative data are presented to facilitate an informed choice of analytical methodology.
Introduction
This compound is a key building block in medicinal chemistry, utilized in the synthesis of various therapeutic agents. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, altered biological activity, and compromised safety profiles of the final drug substance. A common synthetic route involves the bromination of a precursor followed by azidation and subsequent reduction, which can introduce specific process-related impurities. Therefore, robust and orthogonal analytical methods are essential for accurate purity determination.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for purity determination due to its high resolving power, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is well-suited for the analysis of polar compounds like this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Gradient: 5% acetonitrile to 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL of the synthesized this compound is prepared in the initial mobile phase. This is then diluted to a working concentration of 0.1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 8.5 | 5-(Aminomethyl)thiophene-2-carbonitrile | 99.5 |
| 2 | 12.2 | 5-(Bromomethyl)thiophene-2-carbonitrile | 0.3 |
| 3 | 10.8 | 5-(Azidomethyl)thiophene-2-carbonitrile | 0.2 |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly quantitative NMR (qNMR), is a primary analytical method that provides structural confirmation and an absolute measure of purity without the need for a reference standard of the compound itself.[1]
Experimental Protocol: NMR
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte, such as maleic acid.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a known amount of the internal standard into an NMR tube. Add approximately 0.7 mL of DMSO-d6.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
Data Presentation: NMR Purity Analysis
The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard.
Expected ¹H NMR Signals for 5-(Aminomethyl)thiophene-2-carbonitrile in DMSO-d6:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Thiophene H |
| ~7.2 | d | 1H | Thiophene H |
| ~4.3 | s | 2H | -CH₂-NH₂ |
| ~8.5 (broad) | s | 3H | -NH₃⁺ (as HCl salt) |
Purity Calculation (qNMR):
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Assessment of this compound.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between phases. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Purity Assessment | Relative purity based on peak area percentage. | Absolute purity determination using an internal standard (qNMR).[1] |
| Strengths | High sensitivity for detecting trace impurities, high throughput. | Provides structural confirmation, can identify and quantify unknown impurities without their reference standards, non-destructive. |
| Limitations | Requires reference standards for impurity identification, non-UV active impurities may not be detected. | Lower sensitivity compared to HPLC, requires a larger sample amount. |
| Typical Purity (%) | >99% (by area percentage) | >98% (by mass) |
Conclusion
Both HPLC and NMR are indispensable tools for assessing the purity of synthesized this compound. HPLC is an excellent method for routine quality control, offering high sensitivity for detecting and quantifying process-related impurities. NMR, particularly qNMR, serves as a powerful orthogonal technique that not only provides an absolute purity value but also confirms the structural integrity of the compound and can help identify unexpected impurities. For comprehensive and robust purity assessment, a combination of both techniques is highly recommended, ensuring the high quality required for subsequent research and development activities.
References
Navigating the Therapeutic Potential of 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, thiophene-based compounds have emerged as a promising class with diverse biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, a versatile building block in medicinal chemistry. The following sections present a detailed analysis of their anticancer and antibacterial properties, supported by experimental data and methodologies, to facilitate informed decisions in drug discovery and development.
The core structure of this compound offers a unique template for chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in oncology and infectious diseases.[1] Researchers have leveraged this scaffold to develop targeted therapies, highlighting its importance in the creation of novel therapeutic agents.[1]
Unveiling Anticancer Potential: A Look at In Vitro Cytotoxicity
Derivatives of the thiophene scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. While specific data for compounds directly derived from this compound is still emerging, the broader class of thiophene derivatives provides valuable insights into their potential anticancer activity.
A notable example is the thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), which has shown broad-spectrum antitumor activity.[2] This compound induces apoptosis and arrests the cell cycle at the G2/M phase.[2] Fused thiophene derivatives have also been identified as potent inhibitors of key signaling molecules like VEGFR-2 and AKT, crucial for cancer cell proliferation and survival.[3] For instance, certain fused thiophene compounds have exhibited IC50 values in the low micromolar range against liver (HepG2) and prostate (PC-3) cancer cell lines.[3]
Below is a summary of the in vitro cytotoxic activity of representative thiophene-based compounds against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[b]thiophene | A549 (Lung) | Varies (evaluated at multiple concentrations) | [2] |
| Fused Thiophene Derivative (Compound 3b) | HepG2 (Liver) | 3.105 | [3] |
| PC-3 (Prostate) | 2.15 | [3] | |
| Fused Thiophene Derivative (Compound 4c) | HepG2 (Liver) | 3.023 | [3] |
| PC-3 (Prostate) | 3.12 | [3] | |
| Thiophene-Quinoline Hybrid | HeLa (Cervical) | Potent and Selective | [4] |
| MCF-7 (Breast) | Potent and Selective | [4] | |
| Thieno[2,3-b]thiophene Derivative (Compound 2) | MCF-7 (Breast) | More active than Erlotinib | [5] |
| A549 (Lung) | More active than Erlotinib | [5] | |
| Pyrimidine-5-carbonitrile Derivative (Compound 11e) | HCT-116 (Colon) | 1.14 | [6] |
| MCF-7 (Breast) | 1.54 | [6] |
Combating Bacterial Resistance: In Vitro Antibacterial Efficacy
Thiophene derivatives have also shown promise as novel antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the face of rising antimicrobial resistance.
Studies have reported the synthesis of thiophene derivatives with significant antibacterial activity. For example, certain armed thiophene derivatives have demonstrated potency against Pseudomonas aeruginosa, with one derivative being more potent than the standard drug gentamicin.[7] Other research has identified thiophene derivatives with promising activity against colistin-resistant Acinetobacter baumannii and E. coli, with MIC50 values in the range of 8 to 32 mg/L.[8]
The following table summarizes the in vitro antibacterial activity of selected thiophene derivatives.
| Compound Class | Bacterial Strain | MIC/MIC50 (mg/L) | Reference |
| Armed Thiophene Derivative (Compound 7) | Pseudomonas aeruginosa | More potent than gentamicin | [7] |
| Thiophene Derivative (Compound 4) | Colistin-Resistant A. baumannii | 16 (MIC50) | [8] |
| Colistin-Resistant E. coli | 8 (MIC50) | [8] | |
| Thiophene Derivative (Compound 5) | Colistin-Resistant A. baumannii | 16 (MIC50) | [8] |
| Colistin-Resistant E. coli | 32 (MIC50) | [8] | |
| Thiophene Derivative (Compound 8) | Colistin-Resistant A. baumannii | 32 (MIC50) | [8] |
| Colistin-Resistant E. coli | 32 (MIC50) | [8] | |
| Thiophene-2-carboxamide Derivative (Compound 7b) | Staphylococcus aureus | Inhibition zone: 20 mm | [9] |
| Bacillus subtilis | Inhibition zone: 19 mm | [9] | |
| Pseudomonas aeruginosa | Inhibition zone: 20 mm | [9] |
Transitioning to In Vivo Models: Assessing Efficacy in a Biological Context
While in vitro studies provide crucial preliminary data, in vivo animal models are essential for evaluating the therapeutic efficacy and safety of drug candidates in a complex biological system. For thiophene-based anticancer agents, subcutaneous xenograft models in immunodeficient mice are commonly employed.[2]
In one study, a polymeric nanoparticle formulation of the thiophene derivative BU17 was tested in a CT26 murine tumor model and was found to be superior to the free drug in inhibiting tumor growth.[2] This highlights the potential for drug delivery systems to enhance the in vivo efficacy of these compounds.
Experimental Protocols: A Framework for Evaluation
Standardized and detailed experimental protocols are paramount for the reproducibility and comparability of scientific findings.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Workflow for MTT Assay
Caption: Workflow for determining the in vitro cytotoxicity of thiophene derivatives using the MTT assay.
In Vivo Anticancer Efficacy Study: Xenograft Mouse Model
This protocol outlines a general workflow for assessing the antitumor activity of a test compound in a subcutaneous xenograft mouse model.
Workflow for In Vivo Anticancer Efficacy Study
Caption: General workflow for evaluating the in vivo anticancer efficacy of a test compound.
Understanding the Mechanism: Signaling Pathways
The anticancer effects of thiophene derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the prominent mechanisms of action for some thiophene-based anticancer agents is the inhibition of tubulin polymerization.[2][10] By disrupting the dynamics of microtubules, these compounds can arrest the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis.[2]
Furthermore, thiophene derivatives have been shown to target and inhibit protein kinases that are crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt.[3] The inhibition of these pathways can lead to a reduction in angiogenesis and cell survival. Other signaling pathways implicated in the anticancer activity of thiophene derivatives include the NF-κB and STAT3 pathways, which are often dysregulated in cancer and play a role in inflammation and cell proliferation.[11]
Signaling Pathway of a Thiophene-Based Tubulin Polymerization Inhibitor
Caption: Proposed mechanism of action for a thiophene derivative that inhibits tubulin polymerization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 4. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of three distinct synthetic pathways, offering insights into their respective advantages and disadvantages based on reported and established chemical transformations.
Executive Summary
This guide details and compares three synthesis routes for this compound:
-
Route 1: One-Pot Synthesis via Azide Intermediate: A patented method starting from 5-methylthiophene-2-carbonitrile, proceeding through bromination, azidation, and reduction in a single pot.
-
Route 2: Synthesis via Bromination and Direct Amination: A two-step approach involving the radical bromination of 5-methylthiophene-2-carbonitrile followed by direct amination of the resulting 5-(bromomethyl)thiophene-2-carbonitrile.
-
Route 3: Synthesis via Formylation and Reductive Amination: A two-step pathway beginning with the formylation of thiophene-2-carbonitrile, followed by reductive amination of the intermediate aldehyde.
The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and a visual representation of the synthetic workflows.
Data Presentation
| Parameter | Route 1: One-Pot via Azide | Route 2: Bromination & Amination | Route 3: Formylation & Reductive Amination |
| Starting Material | 5-Methylthiophene-2-carbonitrile | 5-Methylthiophene-2-carbonitrile | Thiophene-2-carbonitrile |
| Key Intermediates | 5-(Bromomethyl)thiophene-2-carbonitrile, 5-(Azidomethyl)thiophene-2-carbonitrile | 5-(Bromomethyl)thiophene-2-carbonitrile | 5-Formylthiophene-2-carbonitrile |
| Overall Yield | High (not explicitly quantified in the patent, but described as suitable for mass production) | Good (Bromination: ~86%[1], Amination: variable) | Good (Formylation and Reductive Amination yields are generally good for these types of reactions) |
| Number of Steps | 1 (one-pot) | 2 | 2 |
| Reagents & Hazards | NBS, Sodium Azide (toxic, explosive), Triphenylphosphine, HCl | NBS, Benzoyl Peroxide (initiator), Ammonia (or other amine source), HCl | POCl3, DMF (Vilsmeier-Haack), NaBH3CN (toxic), Ammonium Acetate, HCl |
| Reaction Conditions | Moderate temperatures (up to 70°C) | Reflux for bromination, variable for amination | 0°C to room temperature for formylation, room temperature for reductive amination |
| Scalability | Described as suitable for mass production[1] | Potentially scalable | Scalable |
| Purification | Acid-base workup and crystallization | Filtration and column chromatography for the intermediate, workup for the final product | Workup and column chromatography for the intermediate, workup for the final product |
Experimental Protocols
Route 1: One-Pot Synthesis via Azide Intermediate
This protocol is based on the process described in US Patent 7,015,337 B2.
-
Bromination: 5-Methylthiophene-2-carbonitrile is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent to form 5-(bromomethyl)thiophene-2-carbonitrile.
-
Azidation: Without isolation of the brominated intermediate, an azide source, such as sodium azide, is added to the reaction mixture to produce 5-(azidomethyl)thiophene-2-carbonitrile.
-
Reduction: The azide is then reduced to the primary amine. The patent describes the use of triphenylphosphine followed by hydrolysis.
-
Salt Formation: The resulting 5-(aminomethyl)thiophene-2-carbonitrile is treated with hydrochloric acid to yield the hydrochloride salt.
Route 2: Synthesis via Bromination and Direct Amination
This route is a more traditional two-step approach.
-
Radical Bromination of 5-Methylthiophene-2-carbonitrile:
-
To a solution of 5-methylthiophene-2-carbonitrile in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
The crude 5-(bromomethyl)thiophene-2-carbonitrile can be purified by column chromatography.[1]
-
-
Amination of 5-(Bromomethyl)thiophene-2-carbonitrile:
-
Dissolve the purified 5-(bromomethyl)thiophene-2-carbonitrile in a suitable solvent.
-
Add an excess of an ammonia source (e.g., aqueous ammonia, or a solution of ammonia in an organic solvent).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.
-
After solvent removal, dissolve the crude amine in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
-
Route 3: Synthesis via Formylation and Reductive Amination
This route starts from a different commercially available thiophene derivative.
-
Vilsmeier-Haack Formylation of Thiophene-2-carbonitrile:
-
To a cooled (0°C) solution of dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl3) to form the Vilsmeier reagent.
-
Add thiophene-2-carbonitrile to the Vilsmeier reagent and stir the reaction at room temperature until completion.
-
Carefully quench the reaction with ice water and neutralize with a base.
-
Extract the product, 5-formylthiophene-2-carbonitrile, with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Reductive Amination of 5-Formylthiophene-2-carbonitrile:
-
Dissolve 5-formylthiophene-2-carbonitrile and an ammonium salt (e.g., ammonium acetate) in a suitable solvent like methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), portion-wise.
-
Stir the reaction at room temperature until the aldehyde is consumed.
-
Quench the reaction, perform an aqueous workup, and extract the product.
-
Form the hydrochloride salt by treating the free amine with hydrochloric acid.
-
Synthesis Route Comparison
Caption: Comparative workflow of the three synthesis routes.
Conclusion
Each of the presented routes offers a viable pathway to this compound, with distinct advantages and considerations.
-
Route 1 is attractive for its one-pot nature, which can lead to higher throughput and reduced operational complexity, making it well-suited for large-scale production as suggested in the patent. However, the use of sodium azide requires stringent safety precautions due to its toxicity and explosive potential.
-
Route 2 represents a more conventional and arguably safer approach by avoiding the use of azides. The two-step process allows for the isolation and purification of the brominated intermediate, which can provide better control over the final product's purity. The overall yield will be dependent on the efficiency of the amination step.
-
Route 3 offers an alternative starting from a different commercially available material. The Vilsmeier-Haack and reductive amination reactions are generally reliable and scalable. This route avoids the use of a radical initiator and provides a different set of reaction conditions and potential impurities to consider.
The choice of the optimal synthesis route will depend on the specific requirements of the researcher or organization, including scale, available equipment, safety protocols, and cost of starting materials and reagents. For rapid, large-scale synthesis where the handling of azides is manageable, the one-pot method (Route 1) appears advantageous. For smaller-scale laboratory synthesis where safety and intermediate purification are prioritized, Route 2 or Route 3 may be more suitable.
References
A Comparative Spectroscopic Guide to 5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride and Related Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, a versatile building block in medicinal chemistry, alongside key alternative thiophene-based compounds.[1] By presenting available experimental and predicted data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document serves as a crucial reference for compound identification, quality control, and the selection of appropriate scaffolds in drug discovery and organic synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-(Aminomethyl)thiophene-2-carbonitrile and its derivatives, as well as for selected alternative compounds. This allows for a direct comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Thiophene-H | -CH₂- | Solvent |
| 5-(Aminomethyl)thiophene-2-carbonitrile | 7.46 – 7.34 (m, 2H) | 4.55 (d, J = 6.0 Hz, 2H) | DMSO-d₆[2] |
| 5-(Bromomethyl)thiophene-2-carbonitrile | 7.50 (d, 1H), 7.13 (d, 1H) | 4.68 (s, 2H) | CDCl₃ |
| 2-Thiophenecarbonitrile | ~7.8 (dd), ~7.6 (dd), ~7.2 (dd) | - | CDCl₃ |
Note: Full experimental spectra for 5-(Aminomethyl)thiophene-2-carbonitrile are not widely available. Data presented is from a patent literature source and may be for the free base. The data for 2-Thiophenecarbonitrile is an approximation based on typical spectra.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(C≡N) | ν(C-H) aromatic | ν(C=C) aromatic | Other Key Bands |
| 5-(Aminomethyl)thiophene-2-carbonitrile HCl (Predicted) | ~2225 | ~3100 | ~1400-1500 | N-H stretching (amine salt) ~3000-3200 (broad) |
| 2-Thiophenecarbonitrile (Experimental) | ~2220 | ~3100 | ~1415, 1510 | - |
Note: Predicted values for the target compound are based on characteristic functional group frequencies. Experimental data for 2-Thiophenecarbonitrile is sourced from the NIST Chemistry WebBook.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Weight | [M+H]⁺ | Key Fragments | Ionization Method |
| 5-(Aminomethyl)thiophene-2-carbonitrile | 138.19 | 139 | Not Available | ESI/CI |
| 5-(Bromomethyl)thiophene-2-carbonitrile | 201.06 / 203.06 | 202 / 204 | Not Available | FAB |
| 2-Thiophenecarbonitrile | 109.15 | 110 | 109, 82, 64 | EI |
Note: Data for the target compound is based on its molecular formula. Data for the bromo-derivative shows the expected isotopic pattern for bromine. Data for 2-Thiophenecarbonitrile is from the NIST Mass Spectrometry Data Center.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.
-
¹H NMR Acquisition: The proton spectrum is typically acquired with a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon spectrum is acquired with a wider spectral width (0 to 220 ppm) and often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): A small amount of the solid powder is placed directly onto the Attenuated Total Reflectance (ATR) crystal. Pressure is applied to ensure good contact.
-
Solid Samples (KBr Pellet): A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Instrumentation: An FTIR spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) is used. The instrument may be coupled with a chromatographic system (e.g., Liquid Chromatography - LC, Gas Chromatography - GC) for sample introduction and separation.
-
Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is ionized by applying a high voltage to a capillary. For EI, the sample is bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺, M⁺). The fragmentation pattern can provide additional structural information.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel thiophene derivative.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
confirming the structure of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride reaction products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of products derived from key reactions of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride. We will explore two primary reaction pathways: N-acylation and a potential intramolecular cyclization, offering insights into the expected products and the experimental data required for their characterization.
I. Overview of Reaction Pathways
This compound is a versatile bifunctional molecule, featuring a nucleophilic primary amine and an electron-withdrawing nitrile group on a thiophene scaffold. This arrangement allows for a variety of chemical transformations. This guide will focus on two illustrative and synthetically valuable reaction types:
-
N-Acylation: A fundamental reaction targeting the primary amino group to form an amide linkage. This is a common step in the synthesis of bioactive molecules.
-
Pictet-Spengler-type Cyclization: A plausible intramolecular reaction that could lead to the formation of a fused heterocyclic system, a common motif in pharmacologically active compounds.
The following sections will detail the experimental protocols and expected analytical data for the products of these reactions, providing a framework for their synthesis and structural confirmation.
II. Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the products of the N-acylation reaction of an analogous compound and the hypothesized Pictet-Spengler reaction of 5-(Aminomethyl)thiophene-2-carbonitrile.
| Parameter | N-((5-cyanothiophen-2-yl)methyl)acetamide (Product of N-acylation) | 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one (Hypothesized Product of Cyclization) |
| Molecular Formula | C₈H₈N₂OS | C₇H₇NOS |
| Molecular Weight | 180.23 g/mol | 153.20 g/mol |
| Reaction Yield | ~58% (based on analogous reaction)[1][2] | Not reported (Hypothetical) |
| ¹H NMR | Expected: δ ~2.0 (s, 3H, CH₃), ~4.6 (d, 2H, CH₂), ~7.0 (d, 1H, Th-H), ~7.5 (d, 1H, Th-H), ~8.0 (t, 1H, NH) | Expected: δ ~3.0 (t, 2H, CH₂), ~3.5 (t, 2H, CH₂), ~7.0 (d, 1H, Th-H), ~7.6 (d, 1H, Th-H), ~8.0 (s, 1H, NH) |
| ¹³C NMR | Expected: δ ~23 (CH₃), ~40 (CH₂), ~115 (CN), ~125-145 (Thiophene C), ~170 (C=O) | Expected: δ ~25 (CH₂), ~45 (CH₂), ~120-140 (Thiophene C), ~165 (C=O) |
| IR (cm⁻¹) | Expected: ~3300 (N-H), ~2220 (C≡N), ~1650 (C=O, Amide I), ~1540 (N-H bend, Amide II) | Expected: ~3200 (N-H), ~1680 (C=O, Lactam) |
| Mass Spec (m/z) | Expected: [M+H]⁺ at 181.04 | Expected: [M+H]⁺ at 154.03 |
III. Experimental Protocols
A. N-Acylation of an Analogous Aminothiophene
This protocol is based on the reported N-acylation of 2-aminothiophene-3-carbonitrile and serves as a model for the acylation of 5-(aminomethyl)thiophene-2-carbonitrile.[1][2]
1. Materials:
-
2-aminothiophene-3-carbonitrile
-
2-(thiophen-2-yl)acetyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Acetonitrile
2. Procedure:
-
Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of anhydrous THF.
-
Add triethylamine (10 mmol) to the solution.
-
Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (11 mmol) in 10 mL of THF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the solid product with water, filter, and dry.
-
Recrystallize the crude product from acetonitrile to yield N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
B. Hypothetical Pictet-Spengler-type Cyclization
This proposed protocol is based on general conditions for the Pictet-Spengler reaction, which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[3][4]
1. Materials:
-
This compound
-
Paraformaldehyde
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
2. Procedure:
-
Suspend this compound (1.0 eq) and paraformaldehyde (1.2 eq) in an anhydrous solvent.
-
Add the acid catalyst (e.g., 0.1-1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed reaction pathways and a general experimental workflow.
Caption: N-Acylation of 5-(Aminomethyl)thiophene-2-carbonitrile.
Caption: Hypothetical Pictet-Spengler-type Cyclization Pathway.
Caption: General Experimental Workflow for Synthesis and Analysis.
References
Benchmarking 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride in Nitric Oxide Synthase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride's performance in nitric oxide synthase (NOS) inhibition assays. As a member of the thiophene-containing class of molecules, this compound holds potential as a modulator of NOS activity, a key enzyme family implicated in various physiological and pathological processes. Its performance is benchmarked against the well-characterized selective inducible nitric oxide synthase (iNOS) inhibitor, aminoguanidine, to offer a clear perspective on its potential efficacy and selectivity.
Performance Overview
Table 1: Comparative Inhibitory Activity against Nitric Oxide Synthase Isoforms
| Compound | Target Isoform | IC50 (µM) | Selectivity Profile |
| 5-(Aminomethyl)thiophene-2-carbonitrile HCl | nNOS, iNOS | Data not available | Expected to show inhibitory activity |
| Aminoguanidine HCl | iNOS | 20-30 | Selective for iNOS over nNOS and eNOS |
Note: The inhibitory potential of this compound is inferred from the activity of structurally related thiophene derivatives.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for assessing NOS inhibition.
Safety Operating Guide
Proper Disposal of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the safe disposal of this compound, adhering to standard safety protocols.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is typically classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation or damage.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][4] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[4] |
| Body Protection | Impervious clothing, such as a lab coat, to prevent skin contact.[4] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.[2][4] |
II. Disposal Procedure
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The primary method of disposal is through a licensed waste disposal company.[1][2]
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the compound in its original or a clearly labeled, sealed container.
Step 2: Container Management
-
Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]
-
The container must be clearly labeled as hazardous waste, indicating the full chemical name: "this compound."
Step 3: Spill Management In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as detailed in Table 1.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed waste disposal contractor.[1]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
This guide provides crucial safety, handling, and disposal information for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling hazardous chemical compounds with similar structural features, including thiophene, nitrile, and aminomethyl functional groups.
Personal Protective Equipment (PPE)
Given the potential hazards associated with this class of compounds, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for good chemical resistance.[1][2] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[1][2] |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing.[1][3] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[1][4] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[1] | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood.[1][5] |
| Respirator | A NIOSH-approved respirator may be necessary if engineering controls are not sufficient.[2][4] |
Operational Plan: Handling and Experimental Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.[1]
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.[1]
-
Cover the work surface with a disposable absorbent liner.[3]
-
Have all necessary equipment and reagents ready before starting to minimize handling time.[1]
2. Weighing and Transfer:
-
Perform all weighing and transfer of the solid compound within the chemical fume hood to prevent inhalation of dust.[1]
-
Use a tared container for weighing.[1]
3. Dissolution and Reaction:
-
When dissolving the solid, add the solvent to the container with the solid.[3]
-
Securely cap the container before mixing.[3]
-
If using a sonicator, ensure the container is properly sealed to prevent aerosol generation.[3]
-
Continuously monitor the reaction for any unexpected changes.[1]
-
Keep the fume hood sash at the lowest possible height while working.[1]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.[1]
-
Properly label and store any resulting mixtures or products.[3]
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[1][6]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[1][6]
-
Do not dispose of this chemical down the drain or in regular trash.[6]
2. Container Labeling:
-
Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]
-
The label should also include the primary hazards associated with the compound.[6]
3. Professional Disposal:
-
The disposal of this chemical must be conducted through a licensed and approved hazardous waste disposal company.[6] Professional disposal services are equipped to handle such chemicals safely, as the combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[6]
Visual Workflow Guides
The following diagrams illustrate the recommended workflows for safely handling and responding to a spill of this compound.
Caption: Workflow for Safely Handling this compound.
Caption: Emergency Response Workflow for a Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
